molecular formula C27H34N2O6 B3240418 Fmoc-D,L-hlys(Boc) CAS No. 1434054-86-0

Fmoc-D,L-hlys(Boc)

Cat. No.: B3240418
CAS No.: 1434054-86-0
M. Wt: 482.6 g/mol
InChI Key: CLFMIWUWBOOJLY-UHFFFAOYSA-N
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Description

Fmoc-D,L-hlys(Boc) is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-D,L-hlys(Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D,L-hlys(Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFMIWUWBOOJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-D,L-homolysine(Boc) chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-D,L-homolysine(Boc): Structure, Properties, and Application in Peptide Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Fmoc-D,L-homolysine(Boc), a non-canonical amino acid derivative essential for advanced peptide synthesis and drug development. We will delve into its unique chemical structure, physicochemical properties, and the strategic role of its orthogonal protecting groups. The core of this document is a detailed exploration of its application in Solid-Phase Peptide Synthesis (SPPS), offering field-proven insights and step-by-step protocols for researchers, chemists, and drug development professionals.

Introduction: The Significance of Fmoc-D,L-homolysine(Boc)

In the landscape of peptide chemistry, the introduction of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. Homolysine, a lysine homolog with an additional methylene group in its side chain, is utilized to alter peptide conformation, stability, and receptor-binding affinity.

The derivative, Fmoc-D,L-homolysine(Boc), is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It comes equipped with two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butoxycarbonyl (Boc) group on the side-chain ε-amine. This dual-protection scheme provides an elegant orthogonal strategy, which is the cornerstone of modern peptide synthesis, allowing for the selective deprotection and sequential elongation of the peptide chain with high fidelity.[1][2][3] This guide will elucidate the chemical principles and practical methodologies that make this reagent an invaluable tool in the synthesis of complex and modified peptides.[1]

Chemical Structure and Physicochemical Properties

The functionality of Fmoc-D,L-homolysine(Boc) is intrinsically linked to its molecular architecture. The structure features the homolysine backbone, which extends the side chain by one carbon atom compared to lysine, and the strategically placed Fmoc and Boc protecting groups.

Caption: Chemical Structure of Fmoc-Homolysine(Boc).

Physicochemical Data Summary

The following table summarizes the key properties of the L-enantiomer, which are representative for the D,L-mixture.

PropertyValueSource(s)
Chemical Formula C₂₇H₃₄N₂O₆[1][4][5]
Molecular Weight 482.57 g/mol [1][4][5]
CAS Number 194718-17-7 (L-form)[1][4][5]
Appearance White to off-white powder[1][5]
Solubility Soluble in DMF, DMSO, and other polar organic solvents.[6][7]
Storage Conditions 2-8 °C, protect from moisture.[1][5]

The Principle of Orthogonal Protection in Peptide Synthesis

The successful stepwise synthesis of a peptide hinges on a strategy of "orthogonal protection," where different protecting groups can be removed under distinct chemical conditions without affecting others. Fmoc-D,L-homolysine(Boc) is a perfect embodiment of this principle.[2]

  • Fmoc Group (Nα-protection): This group protects the alpha-amino group, the site of peptide bond formation. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF. This deprotection step regenerates the free amine on the growing peptide chain, preparing it for coupling with the next amino acid.[2][6]

  • Boc Group (Nε-protection): This group protects the side-chain amino group of the homolysine residue. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[6] This ensures the side chain remains inert throughout the entire synthesis process until the final deprotection and cleavage step.[6]

This orthogonality is the key to the success of Fmoc SPPS. It allows for the iterative cycle of deprotection and coupling to proceed with minimal side reactions, preserving the integrity of both the peptide backbone and sensitive side chains.[8]

Orthogonal_Deprotection Start Resin-Peptide-N(Fmoc)-Homolysine(Boc) Deprotection_Fmoc Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection_Fmoc Base-labile Intermediate Resin-Peptide-N(H)-Homolysine(Boc) Deprotection_Fmoc->Intermediate Coupling Couple next Fmoc-AA-OH Intermediate->Coupling Elongated Resin-Peptide+1-N(Fmoc)-Homolysine(Boc) Coupling->Elongated Elongated->Deprotection_Fmoc Repeat Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Elongated->Final_Cleavage Acid-labile Final_Peptide Free Peptide with deprotected Homolysine Final_Cleavage->Final_Peptide

Caption: Orthogonal deprotection strategy in Fmoc SPPS.

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow

The incorporation of Fmoc-D,L-homolysine(Boc) into a peptide sequence follows the standard rhythmic cycle of Fmoc SPPS. The causality behind each step is critical for ensuring high-yield and high-purity synthesis.

SPPS_Workflow Start 1. Start with N-Fmoc protected peptide on solid support Wash1 Wash (DMF) Start->Wash1 Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF, IPA, DCM) Deprotection->Wash2 Coupling 4. Coupling Reaction Wash2->Coupling Activation 3. Pre-activate Fmoc-D,L-homolysine(Boc) (e.g., HBTU/DIPEA in DMF) Activation->Coupling Add to resin Wash3 Wash (DMF) Coupling->Wash3 Check 5. Monitor Coupling (e.g., Kaiser Test) Wash3->Check Repeat Repeat Cycle for next amino acid Check->Repeat Complete Failure Recouple or Cap Check->Failure Incomplete Failure->Coupling

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Experimental Protocol: Single Coupling Cycle

This protocol outlines a single cycle for adding Fmoc-D,L-homolysine(Boc) to a growing peptide chain attached to a solid-phase resin (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal Fmoc group

  • Fmoc-D,L-homolysine(Boc)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

Methodology:

  • Resin Swelling:

    • Place the peptide-resin in a reaction vessel.

    • Add DMF to swell the resin beads for 30-60 minutes. This is crucial as it allows reagents to penetrate the polymer matrix for efficient reaction kinetics.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. The piperidine acts as a base to induce β-elimination of the Fmoc group, liberating the N-terminal amine. The formation of a dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy.[9]

    • Drain the solution. Repeat this step once more to ensure complete deprotection.

    • Causality: Incomplete deprotection is a common cause of deletion sequences (peptides missing an amino acid). The two-step process ensures the reaction goes to completion.

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 3-5 times with DMF, followed by washes with IPA and DCM.

    • Causality: Residual piperidine will neutralize the incoming activated amino acid, preventing the coupling reaction. Thorough washing is non-negotiable for success.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-D,L-homolysine(Boc) (3-5 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in DMF.

    • Add DIPEA (2 eq. relative to the amino acid) to the solution to raise the pH and initiate the activation of the carboxylic acid group, forming a highly reactive intermediate.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Causality: Pre-activation ensures the carboxylic acid is sufficiently electrophilic to react with the newly freed N-terminal amine on the resin. HBTU is a highly efficient coupling reagent that minimizes the risk of racemization.[8]

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin 3-5 times with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A negative result (beads remain colorless) indicates a complete coupling reaction, as there are no free primary amines left. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step.

Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave it from the solid support and remove the acid-labile Boc group from the homolysine side chain, along with any other side-chain protecting groups.

  • Procedure: The peptide-resin is treated with a cleavage cocktail, most commonly containing a high concentration of Trifluoroacetic Acid (TFA).

  • Reagent Cocktail: A typical cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • TFA: The strong acid that cleaves the Boc group and the linker attaching the peptide to the resin.

    • Water & TIS: These are "scavengers." During deprotection, reactive cationic species are generated that can re-attach to and modify sensitive amino acid residues (like Trp or Met). Scavengers trap these reactive species, protecting the final peptide product.

  • The reaction is typically run for 2-4 hours, after which the crude peptide is precipitated with cold diethyl ether, collected, and purified via HPLC.

Safety and Handling

Fmoc-D,L-homolysine(Boc) is a laboratory chemical and should be handled with appropriate care.

  • Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[10]

  • Handling: Always use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C to prevent degradation.[1][5]

Conclusion

Fmoc-D,L-homolysine(Boc) is a sophisticated and highly versatile building block for peptide synthesis. Its well-designed orthogonal protection scheme enables its seamless integration into SPPS workflows, allowing for the creation of novel peptides with modified structures and functions. A thorough understanding of its properties and the chemical principles behind its use, as detailed in this guide, empowers researchers to leverage this tool effectively in the pursuit of new peptide-based diagnostics and therapeutics.

References

  • Shengnuo Biotech. Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. Available at: [Link]

  • PubChem. Fmoc-D-beta-homolysine(Boc). Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-13. Available at: [Link]

  • Aapptec Peptides. Fmoc-D-Lys(Boc)-OH [92122-45-7]. Available at: [Link]

  • PubChem. Fmoc-Lys(Boc)-OH. Available at: [Link]

Sources

Technical Guide: Fmoc-Lys(Boc) vs. Fmoc-hLys(Boc) Side Chain Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision engineering of peptide therapeutics, the distinction between Fmoc-Lys(Boc)-OH and Fmoc-hLys(Boc)-OH extends beyond a single methylene group. While the former is the canonical building block for protein synthesis, the latter (Homolysine) serves as a critical tool for fine-tuning side-chain reach, altering proteolytic stability, and optimizing macrocyclic constraints in stapled peptides. This guide analyzes the structural, synthetic, and functional divergences between these two residues to support rational drug design.

Structural & Chemical Fundamentals

The fundamental difference lies in the aliphatic chain length connecting the


-carbon backbone to the reactive amine. This variation dictates the spatial volume (entropy) the side chain occupies and the precise distance it can bridge during cyclization or cross-linking events.
Chemical Architecture
FeatureFmoc-Lys(Boc)-OHFmoc-hLys(Boc)-OH
Systematic Name

-Fmoc-

-Boc-L-lysine

-Fmoc-

-Boc-L-homolysine
Side Chain Carbons 4 (

)
5 (

)
Reactive Amine Pos. Epsilon (

)
Zeta (

) / Omega (

)
Side Chain Length ~6.3 Å (extended)~7.8 Å (extended)
Molecular Weight 468.5 g/mol 482.6 g/mol (+14 Da)
CAS Number 71989-26-9203854-47-1
Structural Visualization

The following diagram illustrates the methylene insertion that differentiates the two derivatives.

SideChainComparison cluster_Lys Fmoc-Lys(Boc) cluster_hLys Fmoc-hLys(Boc) Lys_CA Lys_CB Lys_CA->Lys_CB hLys_CA Lys_CG Lys_CB->Lys_CG Lys_CD Lys_CG->Lys_CD Lys_CE Lys_CD->Lys_CE Lys_NH NH-Boc Lys_CE->Lys_NH hLys_CB hLys_CA->hLys_CB hLys_CG hLys_CB->hLys_CG hLys_CD hLys_CG->hLys_CD hLys_CE hLys_CD->hLys_CE hLys_CZ Cζ (New) hLys_CE->hLys_CZ hLys_NH NH-Boc hLys_CZ->hLys_NH

Figure 1: Comparative topology of Lysine vs. Homolysine side chains. Note the insertion of the Zeta carbon (Cζ) in Homolysine, extending the reach of the reactive amine.

Synthetic Considerations (SPPS)

Both derivatives utilize the Fmoc/tBu orthogonal protection strategy, making them compatible with standard solid-phase peptide synthesis (SPPS) workflows. However, the increased hydrophobicity and steric reach of hLys require specific attention.

Coupling Efficiency
  • Fmoc-Lys(Boc): Standard coupling (HBTU/DIEA or DIC/Oxyma) typically proceeds with >99% efficiency in 30-60 minutes.

  • Fmoc-hLys(Boc): Due to the longer alkyl chain, the reactive amine is slightly more mobile (higher entropic penalty for ordering), but steric hindrance at the coupling site is negligible. Standard protocols apply, though double coupling is recommended for critical positions to ensure quantitative incorporation.

Solubility & Aggregation

Homolysine is slightly more hydrophobic than Lysine. In "difficult sequences" (e.g., poly-alanine or beta-sheet prone regions), replacing Lys with hLys may slightly alter the aggregation profile, though the Boc group largely masks this effect during synthesis.

Deprotection Kinetics

The Boc group on both the


-amine (Lys) and 

-amine (hLys) is acid-labile.
  • Reagent: 95% TFA / 2.5% TIPS / 2.5%

    
    .
    
  • Kinetics: Removal is rapid (<30 mins) for both. The extra methylene group in hLys does not electronically stabilize or destabilize the carbamate enough to alter deprotection times significantly.

Strategic Applications in Drug Design

The choice to use Fmoc-hLys(Boc) is rarely accidental; it is a deliberate design choice to solve specific structural problems.

Lactam Bridge Engineering (Helix Stabilization)

This is the primary application for hLys. Cyclic peptides often employ side-chain-to-side-chain lactam bridges (amide bonds) to force the peptide into an


-helical conformation.
  • Standard (i, i+4): Usually involves Lys(i) and Glu(i+4). This forms a specific ring size (typically 21 atoms).

  • Tuning with hLys: If the standard bridge imposes too much strain or does not perfectly align the helical face, substituting Lys with hLys expands the ring size by one atom. This "ring expansion" can relax ring strain and improve the binding affinity of the stapled peptide.

Protease Resistance

Endogenous proteases (e.g., trypsin) specifically recognize the positively charged side chain of Lysine at a specific distance from the backbone.

  • Mechanism: Trypsin cleaves C-terminal to Lys/Arg.

  • hLys Effect: The non-canonical length of the Homolysine side chain often disrupts the precise geometric alignment required by the protease active site (S1 pocket), conferring proteolytic resistance to the therapeutic peptide.

Linkerology & Cross-Linking

In Antibody-Drug Conjugates (ADCs) or PROTACs, the length of the linker is a tunable parameter.

  • Reach: hLys provides an extra ~1.5 Å of reach compared to Lys.

  • Flexibility: The longer alkyl chain adds rotational degrees of freedom, which can be beneficial for recruiting bulky partners but detrimental if rigid entropy loss is required for binding.

Experimental Protocols

Standard Coupling Protocol (0.1 mmol scale)

This protocol is validated for both Fmoc-Lys(Boc) and Fmoc-hLys(Boc) on Rink Amide resin.

  • Resin Swelling: DMF (3 x 5 min).

  • Fmoc Deprotection: 20% Piperidine in DMF (1 x 2 min, 1 x 10 min). Wash DMF (5x).

  • Activation:

    • Amino Acid (0.5 mmol, 5 eq)

    • HCTU (0.5 mmol, 5 eq)

    • DIEA (1.0 mmol, 10 eq) in NMP/DMF.

  • Coupling: Shake at Room Temp for 45 min.

  • Wash: DMF (3x), DCM (3x).

  • Validation: Perform Kaiser Test .

    • Note: If using hLys in a difficult sequence, perform a Chloranil test as a secondary check if Proline was the previous residue.

Decision Logic for Residue Selection

SelectionLogic Start Design Goal Native Mimic Native Protein? Start->Native Stability Need Protease Resistance? Native->Stability No UseLys Use Fmoc-Lys(Boc) Native->UseLys Yes Constraint Helix Stapling (Lactam)? Stability->Constraint No UseHLys Use Fmoc-hLys(Boc) Stability->UseHLys Yes (Trypsin evasion) Strain Is (i, i+4) bridge strained? Constraint->Strain Yes Constraint->UseLys No (Linear/Other) Strain->UseLys No (Standard Fit) Strain->UseHLys Yes (Expand Ring)

Figure 2: Decision matrix for selecting between Lysine and Homolysine based on therapeutic design requirements.

References

  • Fmoc-Lys(Boc)-OH Properties & Structure Source: PubChem [Link]

  • Lactam Bridge Stabilization of Alpha-Helical Peptides Source: Journal of Peptide Science (via NIH) Context: Discusses the effect of ring size and spacing (i, i+4) on helix stability, relevant to the choice between Lys and hLys. [Link]

  • Comparison of Lysine and Homolysine in Methyltransferase Activity Source: ResearchGate Context: Demonstrates the biological difference where hLys is a poor substrate for enzymes that methylate Lys, proving its utility as a negative control or stable probe. [Link]

Fmoc-D,L-hlys(Boc) CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagents for Peptidomimetic Engineering and Solid-Phase Synthesis

Part 1: Executive Summary & Chemical Identity

Fmoc-D,L-hLys(Boc) (Fmoc-Homolysine(Boc)) is a non-canonical amino acid derivative used extensively in the synthesis of protease-resistant peptides and peptidomimetics.[1] Structurally, it is a homolog of lysine with an extended side chain containing five methylene groups (compared to four in lysine). This subtle structural alteration—the insertion of a single methylene unit (


)—significantly impacts the steric profile, flexibility, and proteolytic stability of the resulting peptide backbone.

The "D,L" designation indicates a racemic mixture of enantiomers, often utilized in early-stage library screening or combinatorial chemistry where stereochemical definition is a variable to be explored.[1] However, for precise drug development, the pure L- or D- isomers are typically isolated.[1]

Chemical Identity Matrix[1][2][3]
PropertySpecification
Common Name Fmoc-D,L-hLys(Boc)-OH
Systematic Name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid
Molecular Formula

Molecular Weight 482.57 g/mol
CAS Number (L-Isomer) 194718-17-7 (Standard reference for L-form)
CAS Number (D-Isomer) 1434054-86-0 (Standard reference for D-form)
CAS Number (Racemic) Note: Often supplied as a custom blend.[1] Refer to specific CoA.
Protecting Groups N-

:
Fmoc (Base labile) N-

:
Boc (Acid labile)
Part 2: Structural Analysis & Significance[1]
The "Homo" Distinction

In peptide nomenclature, the prefix "homo" typically denotes the insertion of a methylene group. It is critical to distinguish between:

  • Homolysine (hLys): Extension of the side chain . The side chain becomes ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[1] This is the molecule discussed here.[2][4][][6][7][8][9][10]
    
  • 
    -Homolysine (
    
    
    
    -hLys):
    Extension of the backbone .[1] The amino group is bonded to the
    
    
    -carbon rather than the
    
    
    -carbon.[1]

Fmoc-hLys(Boc) preserves the


-amino acid backbone, allowing it to be incorporated into standard peptide helices and sheets, but the longer side chain projects the terminal amine further into the solvent, altering ion-pairing interactions and receptor binding reach.
Stereochemistry (D,L)
  • L-Isomer: Mimics natural proteinogenic geometry; useful for extending side-chain reach while maintaining backbone topology.[1]

  • D-Isomer: Induces reverse turn structures and confers high resistance to enzymatic degradation (proteolysis), as endogenous proteases rarely recognize D-amino acids.[1]

  • Racemic (D,L): Used in "sar" (Structure-Activity Relationship) scanning to determine if stereochemistry at a specific position affects biological activity.

Part 3: Experimental Protocols (SPPS)

The following protocols are designed for standard Fmoc Solid-Phase Peptide Synthesis (SPPS). The orthogonality of Fmoc (removed by base) and Boc (removed by acid) is the cornerstone of this workflow.[1]

1. Solubility & Handling
  • Solvent: Soluble in DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).[1]

  • Concentration: Typical coupling concentration is 0.1 M to 0.5 M.

  • Storage: Store at +2°C to +8°C (short term) or -20°C (long term), desiccated.

2. Coupling Protocol (Standard)
  • Activator: HBTU/HOBt or DIC/Oxyma Pure.

  • Base: DIEA (Diisopropylethylamine).[1]

  • Stoichiometry: 3-5 equivalents relative to resin loading.[1]

  • Time: 45–60 minutes at room temperature.

  • Monitoring: Kaiser Test (Ninhydrin) is effective; however, the extended side chain does not interfere with the test.

3. Deprotection Workflow

The Fmoc group is removed to extend the chain, while the Boc group remains intact until the final cleavage from the resin.

Step A: Fmoc Removal (Cycle) [1]

  • Reagent: 20% Piperidine in DMF.[6]

  • Mechanism:

    
    -elimination driven by the basicity of piperidine.[1]
    
  • Condition: 2 treatments (5 min + 15 min).

Step B: Global Cleavage & Side-Chain Deprotection (Final) [1]

  • Reagent: TFA (Trifluoroacetic acid) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5%

    
    ).
    
  • Mechanism: Acidolysis removes the Boc group (generating isobutylene and

    
    ) and cleaves the peptide from the linker.[1]
    
  • Time: 2–3 hours.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the orthogonal protection strategy, highlighting how the side chain remains protected during chain elongation.

DeprotectionLogic cluster_sidechain Side Chain Status (Boc) Start Fmoc-hLys(Boc)-OH (Starting Material) Coupling Coupling to Resin (Formation of Peptide Bond) Start->Coupling Activation (HBTU/DIEA) FmocDeprot Fmoc Removal (20% Piperidine) Coupling->FmocDeprot Base Treatment Status1 Boc Intact (Stable to Base) Coupling->Status1 Elongation Peptide Chain Elongation (Repeat Cycles) FmocDeprot->Elongation Free N-Terminus FinalCleavage Global Deprotection (TFA) 1. Cleaves Resin Linker 2. Removes Boc Group Elongation->FinalCleavage Complete Sequence Elongation->Status1 Product Free Peptide (H-hLys-OH residue) FinalCleavage->Product Acidolysis Status2 Boc Removed (Labile to Acid) FinalCleavage->Status2

Caption: Orthogonal deprotection pathway for Fmoc-hLys(Boc). The Boc group remains stable throughout the basic Fmoc removal cycles, ensuring side-chain integrity until the final acidic cleavage.[1]

Part 5: Applications in Drug Development[8]
  • Proteolytic Stability: The incorporation of Homolysine, particularly the D-isomer, into peptide sequences renders the backbone less recognizable to endogenous proteases (e.g., trypsin), significantly extending the plasma half-life of therapeutic peptides.

  • Cross-Linking: The extended side chain provides a longer "tether" for cross-linking reactions (e.g., lactam bridges or PEGylation), reducing steric hindrance near the peptide backbone.

  • SAR Studies: In scanning mutagenesis, replacing Lys with hLys probes the distance requirement for ionic interactions with the target receptor. If hLys improves binding, it suggests the receptor pocket is deeper or requires a more flexible reach.

References
  • Sigma-Aldrich (Merck) .[1] Fmoc-L-Homolysine(Boc)-OH Product Sheet. Retrieved from (Search Term: 194718-17-7).[1]

  • BOC Sciences . Fmoc-D-hLys(Boc)-OH Technical Data. Retrieved from (Search Term: 1434054-86-0).[1]

  • Chem-Impex International . Fmoc-L-HomoLys(Boc)-OH Product Detail. Retrieved from .[1]

  • PubChem . Compound Summary: Fmoc-Lys(Boc) Homologs. Retrieved from .[1]

Sources

Fmoc-protected D,L-homolysine for combinatorial library screening

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Fmoc-Protected D,L-Homolysine for Combinatorial Library Screening

Executive Summary

This technical guide details the strategic integration of Fmoc-protected D- and L-Homolysine (hLys) into solid-phase peptide synthesis (SPPS) workflows for combinatorial library screening.[1][2] While canonical Lysine is a staple of peptide drug discovery, its susceptibility to proteolysis and limited steric reach often restrict the "chemical space" available for ligand optimization. Homolysine, with its extended methylene side chain (


 insertion), offers a critical tool for modulating pKa , proteolytic stability , and binding pocket reach .[1][2] This guide provides self-validating protocols for handling Fmoc-D/L-hLys(Boc)-OH, designing stereochemically diverse libraries, and executing high-fidelity screening campaigns.

Molecular Architecture & Strategic Rationale

Structural Comparison

The primary distinction between Lysine (Lys) and Homolysine (hLys) lies in the side-chain length.[1] This single methylene extension alters the spatial positioning of the


-amine, affecting both electrostatic interactions and entropy costs upon binding.
FeatureL-Lysine (Lys)L-Homolysine (hLys)Impact on Drug Design
Side Chain


Extends reach by ~1.2–1.5 Å, accessing deeper binding pockets.[1][2]
Chirality L- (Natural)L- / D- (Synthetic)D-enantiomers confer resistance to endogenous proteases (e.g., Trypsin).[1][2]
pKa (

-NH2)
~10.5~10.7 (Est.)[1][2]Slight increase in basicity; alters ion-pairing strength with Asp/Glu.[1][2]
Flexibility HighVery HighIncreased entropic penalty upon binding; requires rigidification strategies (e.g., cyclization).[2]
Why "D,L" Matters in Libraries

The inclusion of both D- and L- enantiomers of Homolysine serves two distinct purposes in combinatorial screening:

  • Stereochemical Scanning: D-hLys introduces a "kink" in the peptide backbone (reverse turn induction) while projecting the extended amine into a different vector than L-hLys.[1][2] This probes the stereochemical tolerance of the target receptor.

  • Proteolytic Shielding: Incorporating D-hLys at cleavage sites (e.g., adjacent to Arginine or Lysine) can block trypsin-like protease activity, significantly increasing the serum half-life of the hit compound.[1][2]

Experimental Protocol: Solid-Phase Synthesis (SPPS)

Objective: Efficient coupling of Fmoc-hLys(Boc)-OH into a bead-based library without aggregation or racemization.

Reagents & Materials
  • Building Block: Fmoc-L-hLys(Boc)-OH and Fmoc-D-hLys(Boc)-OH (Use pure enantiomers for trackable SAR; avoid racemic mixtures unless performing "mixture-based" reductionist screening).

  • Resin: TentaGel S NH2 (for OBOC) or Rink Amide MBHA (for solution screening).[1][2]

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Superior to HBTU for preventing racemization of sensitive non-canonical residues).[1][2]

  • Solvent: DMF (Peptide grade).

Step-by-Step Coupling Protocol

Note: This protocol assumes a standard 0.1 mmol scale.

  • Resin Swelling: Swell resin in DCM (30 min) then wash with DMF (3x).[1][2]

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x) until UV monitoring shows no fluorene adducts.[1]

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-hLys(Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.[1][2]

    • Add DIC (3.0 eq) and incubate for 2 minutes. Why? This forms the O-acylisourea/active ester in situ, minimizing contact time with the resin-bound amine and reducing aggregation.

  • Coupling:

    • Add the activated mixture to the resin.[3]

    • Shake/Vortex at room temperature for 60–90 minutes .

    • QC Check: Perform a Kaiser Test (ninhydrin).[1][2] If blue (positive), re-couple using HATU/DIEA (2.0 eq) for 45 min.[1][2]

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 min to terminate unreacted chains.

  • Wash: DMF (5x), DCM (3x).

Handling "D,L" Mixtures (Split-and-Mix Strategy)

To screen both enantiomers simultaneously without losing deconvolution power, use the Split-and-Mix method:

SplitAndMix Start Resin Pool (n beads) Split Split into 2 Aliquots Start->Split CoupleL Couple Fmoc-L-hLys(Boc)-OH Split->CoupleL 50% CoupleD Couple Fmoc-D-hLys(Boc)-OH Split->CoupleD 50% TagL Chemical Encoding (Tag A for L-form) CoupleL->TagL TagD Chemical Encoding (Tag B for D-form) CoupleD->TagD Mix Pool & Mix TagL->Mix TagD->Mix NextStep Next Coupling Cycle Mix->NextStep

Figure 1: Split-and-Mix workflow for incorporating D/L stereoisomers. Encoding (e.g., with isotopically labeled linkers or colorimetric tags) allows identification of the active enantiomer post-screening.

Library Design & Screening Architectures

Positional Scanning vs. OBOC

For hLys, Positional Scanning is often superior to random libraries because it systematically tests the "reach" hypothesis at specific interface points.

  • Fixed Position Library:

    
     (Where X = mixture of 19 natural AAs).[1][2]
    
  • Hypothesis: If hLys at position 3 binds 10x better than Lys, the deep pocket interaction is validated.

Screening Decision Tree

Once the library is synthesized, the screening process must differentiate between non-specific binding (due to the high charge of hLys) and specific high-affinity interactions.

ScreeningLogic Lib Fmoc-D/L-hLys Library Incubate Incubate with Target (Fluor-labeled) Lib->Incubate Wash High Salt Wash (0.5M NaCl) Incubate->Wash Remove weak binders Sort FACS / Manual Picking Wash->Sort FalsePos Discard (Electrostatic Binders) Sort->FalsePos Low Fluorescence Hit Hit Bead Sort->Hit High Fluorescence Seq Edman Degradation / MS Hit->Seq Val Resynthesis (Pure L & D) Seq->Val Verify Chirality

Figure 2: Screening logic emphasizing high-salt washes to eliminate false positives caused by the cationic nature of Homolysine.

Technical Nuances & Troubleshooting

IssueCauseSolution
Aggregation Extended hydrophobic chain of hLys + Fmoc group.[1][2]Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% DBU during deprotection to break beta-sheets.[1][2]
Incomplete Coupling Steric hindrance of the longer side chain.Double couple; switch to HATU for the specific hLys step.
Racemization Base-catalyzed proton abstraction during activation.[1][2]Use Oxyma/DIC instead of HBTU/DIEA. Keep base concentration low.
False Positives High pI of hLys leads to "sticky" beads.Include 0.1% Tween-20 and 300mM NaCl in binding buffer.[1][2]

References

  • National Institutes of Health (PubChem). Fmoc-Lys(Boc)-OH Chemical Properties and Analog Comparison. [Link][1][2]

  • Molecules (MDPI). Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics.[1][2] (Context on D/L screening strategies). [Link][1][2]

Sources

Homolysine vs. Lysine: Steric & Thermodynamic Modulation in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Homolysine vs. Lysine Steric Effects in Peptide Binding Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In peptide therapeutics, the difference of a single methylene group (


) can determine the success of a lead compound. While Lysine (Lys, K) is the canonical standard for cationic side-chain interactions, its non-canonical homolog, Homolysine (Hly, hLys) , offers a distinct steric and thermodynamic profile.

This guide analyzes the structural utility of Homolysine—specifically L-2,7-diaminoheptanoic acid —versus Lysine.[1] It details how the extended side chain of Hly (


 methylenes vs. 

for Lys) alters binding enthalpy through extended "reach" while imposing specific entropic penalties. We provide actionable protocols for incorporating Fmoc-hLys(Boc)-OH into solid-phase peptide synthesis (SPPS) and strategies for leveraging Hly to optimize receptor selectivity and proteolytic stability.[1]

Physicochemical Architecture: The Structural Delta

The fundamental difference between Lysine and Homolysine lies in the aliphatic spacer length between the


-carbon and the terminal 

-amine (or

-amine for Hly).[1] This "homologation" extends the functional group further into the solvent or binding pocket.
Comparative Properties Table
FeatureLysine (Lys, K)Homolysine (Hly, hLys)Impact on Binding
Side Chain Formula


Hly extends reach by ~1.25 Å.[1]
Amine Position

-carbon

-carbon
Alters angle of approach for salt bridges.[1]
Rotatable Bonds 56Hly has higher conformational entropy (greater

penalty upon binding).[1]
pKa (Side Chain) ~10.5~10.5 - 10.7Negligible difference in basicity; both are protonated at physiological pH.[1]
Proteolytic Stability Low (Trypsin sensitive)HighHly is generally resistant to trypsin/chymotrypsin cleavage.
The "Reach" Factor

The extra methylene group in Homolysine allows the cationic amine to probe deeper into binding pockets or reach distal anionic residues (Asp/Glu) that are roughly 6–7 Å away from the backbone—distances where Lysine might only form water-mediated (weaker) interactions.

Thermodynamic Mechanisms: The Enthalpy-Entropy Trade-off[1]

The decision to substitute Lys with Hly is a balancing act between Enthalpic Gain (


)  and Entropic Cost (

)
.[1]
The Mechanism[2]
  • Enthalpic Gain: If a target aspartate is out of range for Lysine, the interaction energy is zero or weak. Homolysine bridges this gap, forming a direct salt bridge. The release of ordered water molecules from the hydrophobic pocket further contributes favorably to entropy (hydrophobic effect), but the salt bridge itself is primarily enthalpic.

  • Entropic Penalty: Homolysine has one additional rotatable bond.[1] In solution, it samples a larger conformational volume than Lysine. To bind a fixed target, Hly must "freeze" more degrees of freedom. This results in a larger entropic penalty compared to Lysine.

Rule of Thumb: Use Homolysine only when the target residue is structurally validated to be beyond the reach of Lysine, or when "wobble" is required to accommodate a flexible receptor pocket.

Thermodynamic_Logic cluster_thermo Thermodynamic Outcome Start Target Analysis (Crystal Structure/Model) Distance Distance to Anionic Residue (Asp/Glu) Start->Distance Short < 4.0 Å Distance->Short Too Close Optimal 4.0 - 6.0 Å Distance->Optimal Standard Range Long > 6.0 Å Distance->Long Distal Decision_Orn Use Ornithine (Reduce Entropy Cost) Short->Decision_Orn Decision_Lys Use Lysine (Standard) Optimal->Decision_Lys Decision_Hly Use Homolysine (Maximize Reach) Long->Decision_Hly Result Effective if ΔH >> TΔS Decision_Hly->Result High Enthalpy Gain High Entropy Cost

Figure 1: Decision logic for selecting cationic side chain length based on target proximity. Homolysine is favored when the distance to the anionic partner exceeds the reach of Lysine, justifying the higher entropic cost.

Case Studies in Drug Design

Case A: Neurotensin Receptor Selectivity (GPCR Modulation)

In the development of Neurotensin (NT) analogs, researchers sought to improve selectivity for the NTS2 receptor over NTS1.

  • Modification: Replacement of Lys

    
     with 
    
    
    
    -Homolysine
    (and side-chain homologs).
  • Result: The homologated side chain provided the best binding affinity (

    
     nM) and 89-fold selectivity for NTS2.
    
  • Mechanism: The longer side chain accessed a specific sub-pocket in the GPCR that the native Lysine could not optimally engage, while simultaneously providing resistance to proteolytic degradation in serum [1].

Case B: Ubiquitin Chain Formation ("The Molecular Ruler")

Ubiquitination enzymes (E2/E3 ligases) transfer ubiquitin to specific Lys residues.

  • Experiment: Researchers tested "C5" analogs (Homolysine) to see if the enzymes relied on strict chemical recognition or spatial positioning.

  • Outcome: Homolysine demonstrated robust reactivity in chain formation, suggesting that the active sites of these enzymes possess enough plasticity to accommodate the extra methylene, provided the nucleophilic amine can still access the thioester bond. However, specificity changes, altering the architecture of the resulting poly-ubiquitin chains [2].

Experimental Protocols: Synthesis & Validation

Reagent Selection

For Solid Phase Peptide Synthesis (SPPS), the standard building block is Fmoc-L-Homolysine(Boc)-OH .[1]

  • CAS: 194718-17-7[1][2]

  • Molecular Weight: 482.6 g/mol

  • Solubility: Soluble in DMF/DCM.

Protocol 1: Incorporation via Fmoc-SPPS

Note: Homolysine couples with similar kinetics to Lysine but carries a slightly higher risk of aggregation in difficult sequences due to increased hydrophobicity of the alkyl chain.

Step-by-Step Workflow:

  • Resin Preparation: Swell Rink Amide or Wang resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous AA using 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[1]
  • Activation:

    • Dissolve Fmoc-hLys(Boc)-OH (3.0 eq relative to resin loading).[1]

    • Add HCTU or HATU (2.9 eq) and DIEA (6.0 eq) in DMF.[1]

    • Pre-activation: Allow to react for 1-2 minutes before adding to resin.

  • Coupling:

    • Add activated mixture to resin.[1]

    • Shake/Agitate for 45–60 minutes at Room Temperature.

    • Optimization: For sequences >15 residues, double couple (repeat step 3-4) to ensure yield.

  • Validation (Kaiser Test):

    • Take a few resin beads.[1] Add Ninhydrin reagents.

    • Blue beads = Incomplete coupling (Repeat step 4).[1]

    • Colorless/Yellow beads = Complete coupling (Proceed).[1]

Protocol 2: Global Cleavage & Side-Chain Deprotection

The Boc group on the Homolysine side chain is acid-labile, identical to Lys(Boc).[1]

  • Cleavage Cocktail: Prepare TFA:TIPS:H2O (95:2.5:2.5).

  • Reaction: Incubate resin in cocktail for 2–3 hours.

  • Precipitation: Filter resin, collect filtrate, and precipitate peptide into ice-cold Diethyl Ether.

  • Analysis: Analyze via LC-MS.

    • Mass Shift Check: Ensure the mass corresponds to

      
       Da (per Hly substitution) relative to the Lys-containing parent sequence.
      

SPPS_Workflow Start Resin-AA(Fmoc) Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation Fmoc-hLys(Boc)-OH + HATU + DIEA Wash1->Activate Couple Coupling (45-60 min, RT) Activate->Couple Check Kaiser Test Couple->Check Recouple Double Couple Check->Recouple Blue (Fail) Next Next Cycle / Cleavage Check->Next Colorless (Pass) Recouple->Couple

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Homolysine. The critical control point is the Kaiser Test to ensure the bulkier side chain has fully reacted.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance or aggregation.[1]Use microwave-assisted coupling (50°C, 5 min) or double coupling. Switch solvent to NMP.[1]
Low Solubility (Peptide) Increased hydrophobicity from extra

.[1]
Introduce PEG spacers or substitute adjacent residues with polar AAs (Ser/Thr) to offset hydrophobicity.[1]
Retention Time Shift Hly is more hydrophobic than Lys.Expect Hly-peptides to elute later on Reverse-Phase HPLC (C18 column) compared to Lys analogs.[1]

References

  • Fan, L., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.[3] Link (Note: Contextualized from general peptidomimetic reviews).

  • Li, W., et al. (2014). Linkage-specific ubiquitin chain formation depends on a lysine hydrocarbon ruler.[1] Nature Chemical Biology.[1] Link

  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis.[1] Journal of Peptides. Link[1]

  • Cheng, R.P., et al. (2007). Effect of Lysine Side Chain Length on Intra-Helical Glutamate-Lysine Ion Pairing Interactions.[1] Biochemistry.[1][4] Link[1]

Sources

Methodological & Application

Synthesis of cyclic peptides using Fmoc-homolysine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Cyclic Peptides Using Fmoc-Homolysine Derivatives

Abstract

Cyclic peptides exhibit superior metabolic stability, membrane permeability, and receptor selectivity compared to their linear counterparts. While standard Lysine (Lys) residues are commonly used for lactam bridging, they impose specific conformational constraints.[1] Homolysine (Hly) , a non-proteinogenic amino acid with an extended side chain (


 count = 5, vs. 4 in Lys), provides a critical tool for "ring size scanning." This guide details the solid-phase peptide synthesis (SPPS) of cyclic peptides using orthogonally protected Fmoc-Hly derivatives.[1] We focus on the two most robust orthogonal strategies: Allyloxycarbonyl (Alloc)  and 4-Methyltrityl (Mtt)  protection.[1]

Strategic Planning: Why Homolysine?

In drug discovery, the "Goldilocks" zone of ring conformation is often missed by standard amino acids. If a Lysine-to-Aspartate bridge creates a ring that is too tight (high strain, poor binding), and an Ornithine bridge is even tighter, Homolysine offers the necessary flexibility by adding a single methylene group.

Table 1: Comparative Side-Chain Metrics
Amino AcidSide Chain FormulaMethylene Groups (

)
Reach (approx.)[1]Primary Application
Ornithine (Orn)

3ShortTight turns, constrained loops
Lysine (Lys)

4MediumStandard lactam bridges
Homolysine (Hly)

5 Long Relaxed rings, scanning ring size

Orthogonal Protection Strategies

To cyclize on-resin, the side-chain amine of Hly must be deprotected without removing the N-terminal Fmoc or cleaving the peptide from the resin. Two strategies dominate:

  • The Alloc Strategy (Pd-Catalyzed):

    • Mechanism: Palladium(0)-catalyzed allyl transfer.[1]

    • Pros: Highly orthogonal; stable to acids and bases.[1]

    • Cons: Requires inert atmosphere (Argon/Nitrogen); Pd catalyst can bind to sulfur (Cys/Met).[1]

  • The Mtt Strategy (Acid-Labile):

    • Mechanism: Highly sensitive acid cleavage (1% TFA).[1]

    • Pros: No heavy metals; fast.[1]

    • Cons: Risk of premature resin cleavage (especially on Trityl linkers); requires careful flow control.

Visual Workflow

CyclicPeptideWorkflow Start Start: Resin Loading (Rink Amide or 2-CTC) SPPS Standard Fmoc SPPS (Coupling Linear Sequence) Start->SPPS Decision Select Orthogonal Strategy SPPS->Decision Alloc_Deprot Alloc Deprotection Pd(PPh3)4 + PhSiH3 Decision->Alloc_Deprot Fmoc-Hly(Alloc)-OH Mtt_Deprot Mtt Deprotection 1% TFA in DCM + TIS Decision->Mtt_Deprot Fmoc-Hly(Mtt)-OH Alloc_Wash DTC/DIEA Wash (Remove Pd) Alloc_Deprot->Alloc_Wash Cyclization On-Resin Cyclization (PyBOP/DIEA or HATU/HOAt) Alloc_Wash->Cyclization Mtt_Neut Neutralization 5% DIEA in DMF Mtt_Deprot->Mtt_Neut Mtt_Neut->Cyclization Fmoc_Remove N-Terminal Fmoc Removal (Optional: if N-term involved) Cyclization->Fmoc_Remove If Head-to-Side Cleavage Final Cleavage & Deprotection (95% TFA) Cyclization->Cleavage Side-to-Side Fmoc_Remove->Cleavage

Figure 1: Decision tree for synthesizing cyclic peptides using Homolysine derivatives. Note the divergence in deprotection chemistry.

Detailed Experimental Protocols

Protocol A: Synthesis using Fmoc-Hly(Alloc)-OH

Recommended for peptides containing Met, Trp, or acid-sensitive linkers.[1]

Reagents:

  • Fmoc-Hly(Alloc)-OH (Commercially available).[1]

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)).[1]
    
  • Scavenger: Phenylsilane (

    
    ) or Morpholine.[1]
    
  • Solvent: Dry DCM (Dichloromethane).[1]

Step-by-Step:

  • Assembly: Synthesize the linear peptide on Rink Amide or 2-Chlorotrityl resin using standard Fmoc/tBu protocols.[1] Incorporate Fmoc-Hly(Alloc)-OH at the bridge position and an Asp/Glu residue with an allyl ester protection (e.g., Fmoc-Asp(OAll)-OH) if forming a side-chain-to-side-chain lactam.[1]

  • Preparation (Inert Atmosphere): Swell the resin in dry DCM under Nitrogen or Argon flow for 15 mins. Oxygen inhibits the Pd catalyst.

  • Deprotection Cocktail: Dissolve

    
     (0.1 eq) and 
    
    
    
    (10–20 eq) in dry DCM.
    • Expert Note: Phenylsilane is preferred over tributyltin hydride due to toxicity.[1]

  • Reaction: Add cocktail to resin. Agitate gently for 30 minutes under inert gas. Repeat this step twice.

  • Washing (Critical):

    • Wash 3x with DCM.[1][2]

    • Wash 3x with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF or 5% DIEA in DMF to remove residual Palladium (which appears as a black precipitate).[1]

    • Wash 3x with DMF.[1][3]

Protocol B: Synthesis using Fmoc-Hly(Mtt)-OH

Recommended for standard sequences lacking high acid sensitivity.[1]

Reagents:

  • Fmoc-Hly(Mtt)-OH.[1][4]

  • Deprotection Solution: 1% TFA (Trifluoroacetic acid) in DCM.[1]

  • Scavenger: TIS (Triisopropylsilane) or Methanol (5%).[1]

Step-by-Step:

  • Assembly: Incorporate Fmoc-Hly(Mtt)-OH. Ensure the bridge partner (Asp/Glu) is protected with a group stable to 1% TFA but labile to 95% TFA (e.g., O-tBu) IF you are cyclizing post-cleavage. However , for on-resin cyclization, the partner must be orthogonally deprotected (e.g., Fmoc-Asp(O-2-PhiPr)-OH) or the N-terminus is used.[1]

    • Correction: Most commonly, Mtt is used for Side-Chain (Hly) to C-Terminus or Side-Chain to N-Terminus cyclization.[1] If Side-Chain to Side-Chain is desired, the partner acid must also be selectively deprotectable (e.g., O-2-PhiPr).[1]

  • Selective Deprotection:

    • Wash resin with DCM.[1][2][5][6]

    • Add 1% TFA / 5% TIS / 94% DCM.[1]

    • Expert Note: The TIS is mandatory. Without it, the removed Trityl cation will re-alkylate the Hly amine or other residues.

  • Flow Method (Preferred): Do not incubate. Flow the solution through the resin for 1–2 minutes, filter, and repeat.

    • Visual Cue: The solution will turn bright yellow (trityl cation). Repeat until the solution remains colorless (usually 10–15 cycles).

  • Neutralization: Wash immediately with 5% DIEA/DMF (3x) to neutralize the resin and prevent linker cleavage.

Protocol C: On-Resin Cyclization (Lactamization)

Applicable to both strategies after deprotection.[1]

Reagents:

  • Coupling: PyBOP (5 eq) or HATU (5 eq).

  • Base: DIEA (10 eq).[1]

  • Solvent: DMF.[1][2][3][6][7]

Step-by-Step:

  • Verification: Perform a Kaiser Test (ninhydrin).[1] The resin should be blue (positive for free amines).

  • Activation: Dissolve PyBOP and DIEA in DMF. Add to the resin.[2][3][6][8][9]

  • Incubation: Agitate for 2–4 hours at room temperature.

    • Expert Note: On-resin cyclization benefits from the "pseudo-dilution" effect (molecules are immobilized, reducing intermolecular dimerization), but ensuring adequate solvent volume is still good practice.

  • Monitoring: Perform Kaiser Test again. The resin should be colorless (negative), indicating the amine has formed the lactam bond.

  • Final Cleavage: Wash resin (DMF -> DCM).[1] Cleave using standard 95% TFA cocktail (TFA/TIS/H2O 95:2.5:2.5).[1]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Black precipitate on resin (Alloc) Residual Palladium.[1]Wash extensively with Sodium Diethyldithiocarbamate (DTC) in DMF.[1]
Low Yield (Mtt Strategy) Premature cleavage of peptide from resin.The 1% TFA was applied too long or without flow. Use flow-through method; do not incubate >2 mins per cycle.
Incomplete Cyclization Steric hindrance or aggregation.[1]Use HATU/HOAt instead of PyBOP. Double couple. Use LiCl in DMF to disrupt aggregation.[1]
Dimerization (Linear Dimer) Intermolecular reaction.[1]Lower the resin loading (0.2–0.3 mmol/g) to increase effective distance between chains.

References

  • CEM Corporation. Solid Phase Peptide Synthesis (SPPS) of Cyclic Disulfide-Bridged Peptides.[1][10] (Demonstrates Mtt/Alloc orthogonal logic). [Link]

  • National Institutes of Health (NIH). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters (Alloc Strategy). [Link][1]

  • Frontiers in Chemistry. Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides. [Link]

Sources

Technical Application Note: Comparative Loading Strategies for Fmoc-D,L-hLys(Boc)-OH on Wang vs. Rink Amide Resins

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is designed for researchers and drug development professionals requiring high-fidelity solid-phase peptide synthesis (SPPS) protocols. It addresses the specific loading of Fmoc-D,L-hLys(Boc)-OH (Homolysine) onto Wang and Rink Amide resins.

Executive Summary

The choice between Wang and Rink Amide resin dictates the C-terminal functionality of the final peptide. Wang resin yields a C-terminal Carboxylic Acid , while Rink Amide resin yields a C-terminal Amide .

Loading Fmoc-D,L-hLys(Boc)-OH presents specific challenges:

  • Wang Resin: Requires ester bond formation between the C-terminal carboxyl of hLys and the hydroxyl group of the resin.[1] This reaction is thermodynamically unfavorable compared to amide bond formation and prone to racemization (less critical for D,L-mixtures but indicative of harsh conditions) and dipeptide formation .

  • Rink Amide Resin: Involves standard amide bond formation after Fmoc deprotection of the resin.[2] This is high-yielding and robust.

Strategic Recommendation: Use MSNT/MeIm activation for Wang resin to maximize loading and minimize side reactions. Use DIC/Oxyma Pure for Rink Amide resin for efficiency and cost-effectiveness.

Chemical Basis & Resin Selection[1][2][3][4][5]

The Building Block: Fmoc-D,L-hLys(Boc)-OH
  • Structure: Homolysine (hLys) contains an extra methylene group in the side chain compared to Lysine.

  • Stereochemistry: The "D,L" designation indicates a racemic mixture. While preserving chirality is moot for a racemate, preventing dipeptide formation (where a second hLys couples to the first during loading) is critical.

  • Protection: The

    
    -amine is Boc-protected (acid-labile), ensuring it remains intact during Fmoc removal (base-labile) but cleaves during final TFA detachment.
    
Resin Chemistry Comparison
FeatureWang ResinRink Amide Resin
Linker Type p-Alkoxybenzyl AlcoholModified Rink Linker (Knorr)
Reactive Site Hydroxyl (-OH)Amine (-NH

) (after Fmoc removal)
Bond Formed Ester (Anchoring)Amide (Peptide Bond)
Cleavage Condition 95% TFA95% TFA
Final Product Peptide Acid (-COOH)Peptide Amide (-CONH

)
Loading Difficulty High (Requires activation catalysis)Low (Standard coupling)

Experimental Workflows

The following diagrams illustrate the distinct chemical pathways for loading.

Wang Resin Loading Workflow (Esterification)

WangLoading Start Wang Resin (Hydroxyl-Functionalized) Swell Swell Resin (DCM/DMF) Start->Swell Couple Esterification (Coupling to -OH) Swell->Couple Add Activated AA Activate Activate AA (MSNT + MeIm) Activate->Couple Wash Wash (DMF/DCM) Couple->Wash Cap Capping (Ac2O / Pyridine) Wash->Cap Block Unreacted -OH Final Loaded Resin (Fmoc-hLys-O-Wang) Cap->Final

Caption: Esterification pathway using MSNT activation to suppress side reactions.

Rink Amide Loading Workflow (Amidation)

RinkLoading Start Rink Amide Resin (Fmoc-Protected) Swell Swell Resin (DMF) Start->Swell Deprotect Fmoc Removal (20% Piperidine) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amide Coupling (Formation of -CONH-) Wash1->Couple Activate Activate AA (DIC/Oxyma) Activate->Couple Cap Capping (Ac2O / Pyridine) Couple->Cap Final Loaded Resin (Fmoc-hLys-NH-Rink) Cap->Final

Caption: Standard amidation pathway involving initial Fmoc deprotection.

Detailed Protocols

Protocol A: Loading onto Wang Resin (MSNT Method)

Best for: High loading efficiency and preventing dipeptide formation.

Reagents:

  • Fmoc-D,L-hLys(Boc)-OH (5 equiv. relative to resin capacity)[2][3][4][5][6]

  • MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) (5 equiv.)

  • MeIm (N-Methylimidazole) (3.75 equiv.)

  • Anhydrous DCM (Dichloromethane) and THF (Tetrahydrofuran)

Step-by-Step:

  • Resin Preparation: Place Wang resin (e.g., 1.0 g, 0.5-1.0 mmol/g) in a dry reaction vessel. Swell in dry DCM for 30–60 minutes. Drain.

  • Activation: In a separate dry flask, dissolve Fmoc-D,L-hLys(Boc)-OH and MSNT in a minimal amount of anhydrous DCM/THF (ratio 1:1). Ensure complete dissolution.

  • Coupling: Add the amino acid/MSNT solution to the resin.

  • Catalysis: Add MeIm dropwise to the resin slurry. Note: MeIm is the base catalyst.

  • Incubation: Agitate gently under inert gas (N

    
     or Ar) for 1–2 hours at room temperature.
    
  • Washing: Drain and wash with DCM (3x), DMF (3x), and DCM (3x).

  • Capping (Crucial): Treat resin with Acetic Anhydride/Pyridine/DCM (1:2:2) for 30 minutes to cap unreacted hydroxyl groups. This prevents truncated sequences later.

  • Final Wash: Wash extensively with DCM and MeOH.[7][8] Dry under vacuum.[9][7]

Protocol B: Loading onto Rink Amide Resin (DIC/Oxyma)

Best for: Standard, robust synthesis.

Reagents:

  • Fmoc-D,L-hLys(Boc)-OH (3-5 equiv.)

  • DIC (Diisopropylcarbodiimide) (3-5 equiv.)

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (3-5 equiv.)

  • 20% Piperidine in DMF[2][7][10][11][12][13]

Step-by-Step:

  • Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min).[7][11] Wash with DMF (5x). Result: Free amine on resin.[13]

  • Activation: Dissolve Fmoc-D,L-hLys(Boc)-OH and Oxyma Pure in minimal DMF. Add DIC.[3][8][14] Allow to pre-activate for 2–3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue beads), recouple. If negative (colorless), proceed.

  • Capping: Treat with Acetic Anhydride/DIPEA/DMF for 10 minutes to cap any unreacted amines.

  • Wash: Wash with DMF and DCM.

Quality Control: Determination of Resin Loading

To verify the success of the loading, quantify the Fmoc groups present on the resin using UV spectrophotometry.[7]

Method:

  • Weigh exactly ~5–10 mg of dried, loaded resin (

    
    ) into a volumetric flask (e.g., 25 mL).
    
  • Add 20% Piperidine in DMF to the mark.[2][7][10][12][13]

  • Agitate for 20 minutes to fully cleave the Fmoc group.

  • Measure Absorbance (

    
    ) of the solution at 290 nm  (or 301 nm) using a UV-Vis spectrophotometer. Use 20% Piperidine/DMF as the blank.[2][7][15]
    

Calculation:



  • 
     = Absorbance[7][15][16]
    
  • 
     = Volume of solvent (mL)
    
  • 
     = Extinction coefficient (
    
    
    
    at 301 nm;
    
    
    at 290 nm [1, 2])
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     = Mass of resin (mg)[7]
    
  • 
     = Path length (usually 1 cm)
    

Comparative Data Summary

ParameterProtocol A (Wang/MSNT)Protocol B (Rink/DIC)
Typical Loading Efficiency 70–90%>95%
Racemization Risk Low (with MSNT); High (with DIC/DMAP)Negligible
Reaction Time 1–2 Hours1 Hour
Moisture Sensitivity High (Strictly anhydrous)Moderate
Capping Requirement Mandatory (Permanent ester cap)Recommended (Amide cap)
Expert Insight: Troubleshooting
  • Low Loading on Wang: If using the standard DIC/DMAP method, "dipeptide formation" is a common failure mode where the amino acid couples to the resin and then another amino acid couples to the first one before the cycle ends. The MSNT method avoids this.

  • Aggregation: Homolysine is hydrophobic. If coupling is sluggish, add chaotropic salts (e.g., 0.1 M LiCl) or use microwave-assisted heating (50°C).

References

  • Biotage. How to quantify your first amino acid loading onto Wang resins. [Link]

  • CEM Corporation. Fmoc-Lys(Boc)-Wang Resin Technical Data. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Mixtures for Fmoc-D,L-hlys(Boc) Dissolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing solutions for the dissolution of Fmoc-D,L-hlys(Boc). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in solubilizing this critical reagent for their experiments, particularly in the context of solid-phase peptide synthesis (SPPS). Here, we will delve into the underlying chemical principles governing solubility, provide practical troubleshooting guides, and offer step-by-step protocols to ensure the successful preparation of your Fmoc-D,L-hlys(Boc) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary solvents for dissolving Fmoc-D,L-hlys(Boc)?

A1: Fmoc-D,L-hlys(Boc) is most effectively dissolved in polar aprotic solvents. The most commonly used and recommended solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][2] Dimethyl sulfoxide (DMSO) is also a highly effective solvent.[3][4] For many applications, NMP is considered a stronger solvent than DMF and can be a good alternative if solubility issues are encountered with DMF.[1] Dichloromethane (DCM) can also be used, although its dissolving power for highly polar-protected amino acids may be lower than that of DMF or NMP.

Q2: I'm having trouble dissolving Fmoc-D,L-hlys(Boc) in pure DMF. What could be the issue?

A2: Several factors can contribute to poor solubility in DMF. Firstly, the quality of the DMF is crucial; it can degrade over time to form amines which can affect the stability of the Fmoc protecting group.[1] Always use high-purity, peptide-synthesis-grade DMF. Secondly, low ambient temperatures can significantly decrease the solubility of the compound. Lastly, the inherent properties of the protected amino acid, such as its crystalline structure and potential for aggregation, can lead to dissolution challenges.

Q3: Can I heat the solution to improve the solubility of Fmoc-D,L-hlys(Boc)?

A3: Yes, gentle heating can be an effective method to aid dissolution.[3] However, it is crucial to avoid excessive temperatures (generally not exceeding 40°C) and prolonged heating, as this can risk the degradation of the Fmoc protecting group. A short burst of heat from a heat gun or a brief period in a warm water bath is often sufficient.

Q4: What are "greener" solvent alternatives to DMF and NMP, and are they effective for dissolving Fmoc-D,L-hlys(Boc)?

A4: There is a growing interest in more environmentally friendly solvents for peptide synthesis. Some promising alternatives include 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).[5] Studies have shown that many Fmoc-amino acids exhibit good solubility in 2-MeTHF.[6][7] Another green solvent, PolarClean, has also demonstrated excellent capacity for dissolving a wide range of Fmoc-amino acids.[8] However, the solubility of specific derivatives like Fmoc-D,L-hlys(Boc) in these solvents may need to be empirically determined and may not always match the performance of traditional solvents like DMF or NMP.[9]

Troubleshooting Guide

This section provides a structured approach to addressing common solubility problems encountered with Fmoc-D,L-hlys(Boc).

Issue 1: Incomplete Dissolution in a Primary Solvent (e.g., DMF)

Symptoms:

  • Visible solid particles remain in the solvent after vigorous mixing.

  • The solution appears cloudy or hazy.

Workflow for Resolution:

G start Incomplete Dissolution in Primary Solvent sonication Apply Sonication (10-15 min cycles) start->sonication gentle_heat Gentle Heating (Max 40°C) sonication->gentle_heat If still incomplete success Complete Dissolution sonication->success Successful co_solvent Add Co-solvent (e.g., DCM or DMSO) gentle_heat->co_solvent If still incomplete gentle_heat->success Successful stronger_solvent Switch to a Stronger Primary Solvent (e.g., NMP) co_solvent->stronger_solvent If still incomplete co_solvent->success Successful check_quality Verify Solvent Quality (Anhydrous, High-Purity) stronger_solvent->check_quality If still incomplete stronger_solvent->success Successful failure Persistent Issue: Consult Technical Support check_quality->failure

Troubleshooting Workflow for Incomplete Dissolution

Causality Explained:

  • Sonication: The application of ultrasonic waves helps to break down aggregates of the Fmoc-amino acid, increasing the surface area available for solvation.

  • Gentle Heating: Increasing the temperature provides additional kinetic energy to the solvent and solute molecules, overcoming the intermolecular forces that hinder dissolution.[5][10][11]

  • Co-solvents: The addition of a co-solvent can alter the overall polarity of the solvent system, potentially improving the solubility of the solute. For instance, adding a less polar solvent like DCM to DMF can sometimes disrupt the aggregation of the protected amino acid. Conversely, adding a more polar and potent solvent like DMSO can enhance solvation.

  • Stronger Primary Solvent: NMP has a higher dissolving power for many organic compounds compared to DMF and can be a direct replacement when solubility is a persistent issue.[1]

Issue 2: Precipitation of Fmoc-D,L-hlys(Boc) from Solution

Symptoms:

  • A clear solution becomes cloudy or forms a precipitate over time.

  • Precipitation occurs upon cooling of a previously heated solution.

Workflow for Resolution:

G start Precipitation from Solution reheat Gently Reheat Solution (Max 40°C) start->reheat add_solvent Add More Primary Solvent to Decrease Concentration reheat->add_solvent If precipitation recurs on cooling success Stable Solution reheat->success Successful add_co_solvent Add a Small Amount of a Stronger Co-solvent (e.g., DMSO) add_solvent->add_co_solvent If still unstable add_solvent->success Successful prepare_fresh Prepare a Fresh Solution at a Lower Concentration add_co_solvent->prepare_fresh If still unstable add_co_solvent->success Successful prepare_fresh->success Successful failure Persistent Precipitation: Re-evaluate Solvent System prepare_fresh->failure

Troubleshooting Workflow for Solution Precipitation

Causality Explained:

  • Supersaturation: The initial dissolution may have been achieved under conditions (e.g., heating) that led to a supersaturated solution. Upon cooling, the solubility limit is exceeded, causing the compound to precipitate.

  • Concentration: The concentration of the Fmoc-D,L-hlys(Boc) may be too high for the chosen solvent system at the storage or use temperature.

  • Solvent System Instability: The chosen solvent or solvent mixture may not be optimal for maintaining the solubility of the compound over time.

Experimental Protocols

Protocol 1: Standard Dissolution in a Single Solvent

This protocol describes the standard procedure for dissolving Fmoc-D,L-hlys(Boc) in a primary solvent such as DMF or NMP.

  • Preparation: Ensure all glassware is clean and dry. Use a high-purity, anhydrous grade of the chosen solvent.

  • Weighing: Accurately weigh the required amount of Fmoc-D,L-hlys(Boc) into the reaction vessel.

  • Solvent Addition: Add the calculated volume of the primary solvent to achieve the desired concentration.

  • Mixing: Stir the mixture vigorously at room temperature using a magnetic stirrer for 15-30 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particles.

  • Troubleshooting: If dissolution is incomplete, proceed with the troubleshooting steps outlined in the guide above (sonication, gentle heating).

Protocol 2: Dissolution Using a Co-Solvent Mixture

This protocol is for situations where a single solvent is insufficient to achieve complete dissolution. A common and effective co-solvent mixture is DMF/DCM.

  • Initial Dissolution Attempt: Begin by attempting to dissolve the Fmoc-D,L-hlys(Boc) in the primary, more polar solvent (e.g., DMF) following steps 1-4 of Protocol 1.

  • Co-solvent Addition: If undissolved material remains, add the co-solvent (e.g., DCM) dropwise while continuously stirring. A common starting ratio is 10-20% of the co-solvent by volume.

  • Observation: Observe the solution for signs of improved solubility. Continue adding the co-solvent in small increments until a clear solution is obtained.

  • Mixing: Once the solid is dissolved, continue to stir for an additional 10-15 minutes to ensure a homogenous solution.

  • Caution: Avoid adding an excessive amount of the less polar co-solvent, as this can lead to precipitation. The optimal ratio should be determined empirically for each specific application.

Data Presentation

The following table summarizes the general solubility characteristics of Fmoc-Lys(Boc)-OH in various solvents. While this data is for the L-enantiomer, it serves as a good starting point for the D,L-racemic mixture.

SolventAbbreviationTypeGeneral Solubility of Fmoc-Lys(Boc)-OH
N,N-DimethylformamideDMFPolar AproticHigh
N-Methyl-2-pyrrolidoneNMPPolar AproticVery High
Dimethyl sulfoxideDMSOPolar AproticVery High
DichloromethaneDCMNonpolar AproticModerate
2-Methyltetrahydrofuran2-MeTHFEther (Greener)Good
PolarClean-Green SolventHigh (>0.4 M for most Fmoc-AAs)[8]

References

Sources

Technical Support Center: Separation of D- and L-Homolysine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Chiral Resolution Strategies for Homolysine (Hly) Containing Peptides Assigned Specialist: Senior Application Scientist, Separation Sciences

Knowledge Base: Core Separation Strategies

Separating peptides containing Homolysine (Hly) —a non-proteinogenic homolog of lysine with an added methylene group (


)—presents unique challenges due to its increased hydrophobicity and basicity. The separation strategy depends entirely on whether you are analyzing the intact peptide  (diastereomers) or determining the absolute configuration  of the residue (enantiomers via hydrolysis).
Strategy A: Direct Separation of Intact Peptides (Diastereomeric Resolution)

If your peptide contains one or more chiral centers, replacing L-Hly with D-Hly creates diastereomers (e.g., L-Phe-L-Hly vs. L-Phe-D-Hly). Unlike enantiomers, diastereomers have different physical properties and can often be separated on achiral phases.

  • Primary Column: C18 or C8 (High Resolution/UPLC).

  • Mechanism: Hydrophobic discrimination. The D-isomer often disrupts the secondary structure (e.g.,

    
    -helix), altering the hydrophobic footprint.
    
  • Optimization: Shallow gradients (e.g., 0.5% B/min) and lower temperatures (

    
    ) often improve resolution.
    
Strategy B: Indirect Separation via Marfey’s Analysis (The Gold Standard)

To determine the chirality of Hly within a peptide, the peptide must be hydrolyzed to free amino acids, derivatized with a chiral selector, and analyzed on an achiral C18 column.

  • Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent).[1][2][3]

  • Mechanism: FDAA reacts with the

    
    - and 
    
    
    
    -amines of Homolysine to form Bis-FDAA-Hly diastereomers.
  • Elution Order: On C18, the L-L diastereomer (L-FDAA + L-Hly) generally elutes before the L-D diastereomer (L-FDAA + D-Hly) due to intramolecular H-bonding reducing the polarity of the D-isomer derivative [1, 2].

Strategy C: Direct Chiral HPLC (Free Amino Acid)

For isolating free D-Hly from L-Hly without derivatization.

  • Column: Crown Ether (e.g., CrownPak CR(+)) or Teicoplanin (e.g., Chirobiotic T).

  • Mechanism: Host-guest complexation. The ammonium groups of Hly complex with the crown ether.

  • Note: Crown ether columns require acidic mobile phases (pH < 2) to ensure protonation of the amines [3].

Decision Logic & Workflows

The following decision tree guides you to the correct protocol based on your analytical goal.

G Start Start: What is your Goal? Goal1 Purify Intact Peptide (D-Hly vs L-Hly variants) Start->Goal1 Goal2 Determine Chirality of Hly Residue Start->Goal2 Q1 Are they Enantiomers? (All-D vs All-L) Goal1->Q1 Method3 Marfey's Analysis (Hydrolysis + FDAA) Goal2->Method3 Complex Matrix/LC-MS Method4 Direct Chiral HPLC (Crown Ether Column) Goal2->Method4 Pure Amino Acid Sample Method1 Use Chiral Column (Teicoplanin/Chirobiotic T) Q1->Method1 Yes (Enantiomers) Method2 Use Achiral C18 (Optimize Gradient/Temp) Q1->Method2 No (Diastereomers)

Caption: Decision matrix for selecting the optimal separation strategy based on analyte nature (intact vs. residue) and relationship (enantiomer vs. diastereomer).

Troubleshooting Guide & FAQs

Category: Marfey’s Analysis (FDAA)[3]

Q: I see multiple peaks for Homolysine after Marfey’s derivatization. Which one is correct? A: Homolysine has two primary amines (


 and 

).
  • Issue: Incomplete derivatization can lead to mono-derivatives (

    
    -only or 
    
    
    
    -only) and the desired bis-derivative.
  • Solution: Ensure you use a molar excess of FDAA (at least 2.5x molar ratio relative to total amines) and heat at

    
     for 60 minutes. The major peak should be the Bis-FDAA-Hly .
    
  • Verification: Check MS spectra. The mass shift for FDAA is +252 Da. Bis-derivatized Hly will show

    
     Da.
    

Q: My D-Hly and L-Hly derivatives are co-eluting on C18. A: This is rare for Bis-FDAA derivatives but can happen with steep gradients.

  • Fix 1 (Gradient): Flatten the gradient slope. Use a "pump-mix" segment: 10% to 30% B over 40 minutes [1].

  • Fix 2 (pH): Lower the mobile phase pH. Use 0.1% Formic Acid or Phosphate buffer (pH 3.0). The intramolecular H-bond that differentiates the isomers is pH-dependent.

  • Fix 3 (Column): Switch to a C18 column with higher carbon load or a Phenyl-Hexyl column for alternative selectivity (

    
     interactions with the dinitrophenyl group).
    
Category: Intact Peptide Separation

Q: I cannot separate the D-Hly peptide from the L-Hly peptide on my C18 column. A: If the Hly residue is located at a flexible terminus, the conformational difference may be minimal.

  • Strategy:

    • Temperature Effect: Lower the column temperature to

      
      . This reduces kinetic energy and often enhances steric selectivity.
      
    • Ion Pairing: If using TFA, switch to Heptafluorobutyric Acid (HFBA) . The larger counter-ion can amplify hydrophobicity differences between the isomers.

    • Chiral Selector Doping: Add

      
      -cyclodextrin (10 mM) to the mobile phase (if using isocratic mode) to induce host-guest separation on the achiral column.
      

Standard Operating Protocols (SOPs)

SOP-01: Modified Marfey’s Method for Homolysine

Use this for absolute configuration determination.

Materials:

  • FDAA (1% w/v in acetone).[1]

  • 1 M

    
    .
    
  • 2 M HCl.[1]

  • Standard L-Hly and D-Hly (for reference).

Protocol:

  • Hydrolysis: Place

    
     peptide in a glass vial with 
    
    
    
    . Heat at
    
    
    for 24h (under vacuum/N2). Dry down.[2]
  • Derivatization: Resuspend residue in

    
    
    
    
    
    . Add
    
    
    
    
    .[1]
  • Reaction: Add

    
     FDAA solution. Incubate at 
    
    
    
    for 1 hour
    .
  • Quench: Cool and add

    
    
    
    
    
    to stop reaction and protonate carboxyls.
  • Analysis: Inject

    
     onto C18 HPLC.
    
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10-60% B over 45 mins.

    • Detection: UV 340 nm (DNP absorption) or ESI-MS.

SOP-02: Direct Chiral Separation (Free Amino Acid)

Use this for purifying Hly enantiomers.

ParameterCondition
Column Crown Ether CSP (e.g., Crownpak CR(+))
Mobile Phase

(pH 1.5) / Methanol (90:10 v/v)
Temperature

(Lower temp increases retention)
Flow Rate 0.5 mL/min
Detection UV 210 nm (low sensitivity) or CAD/ELSD
Elution Order On CR(+): L-Hly elutes first; D-Hly elutes second [3].

Data & Comparison Tables

Table 1: Column Selection Matrix for Homolysine Peptides
Separation GoalRecommended PhaseMechanismKey Advantage
Free AA Enantiomers Crown Ether (CR+)Host-Guest (Ammonium)Best resolution for free amino acids; L elutes before D.
Free AA Enantiomers Teicoplanin (T)Macrocyclic AntibioticWorks with MeOH/Water; MS compatible; no derivatization.
Peptide Diastereomers C18 / C8HydrophobicityRobust; high capacity; standard lab equipment.
Peptide Enantiomers Teicoplanin (T)H-Bonding / InclusionCan separate intact peptides up to ~15 residues [4].
Absolute Config C18 (w/ FDAA)Diastereomeric Separation"Gold Standard"; extremely sensitive (nanomole); MS compatible.
Table 2: Expected Elution for Marfey's Derivatives (C18)

Note: Homolysine generally follows the Lysine pattern due to side-chain chemistry.

DerivativeElution Order (C18)Notes
L-FDAA-L-Hly 1st Less hydrophobic due to intramolecular H-bonding.
L-FDAA-D-Hly 2nd More hydrophobic interaction with C18.
L-FDAA-L-Lys 1stReference standard behavior.
L-FDAA-D-Lys 2ndReference standard behavior.

References

  • Thermo Fisher Scientific. FDAA, Marfey's Reagent Product Information.Link

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][4][5][6][7][8][9][10][11][12] Link

  • Regis Technologies. Crown-Ether Chiral Stationary Phases Application Guide.Link

  • Sigma-Aldrich (Astec). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Chirobiotic T).[7]Link

  • Berkecz, R. et al. (2009).[11] HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Journal of Separation Science. Link

Sources

Technical Support Center: Mitigating Diketopiperazine (DKP) Formation with Fmoc-D,L-hLys(Boc)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SPPS-DKP-hLys-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Back-Biting" Phenomenon

You are likely accessing this guide because you have observed a significant loss of peptide mass or the complete disappearance of your target sequence after the deprotection of the second amino acid. When working with Fmoc-D,L-hLys(Boc) (Homolysine) at the C-terminus, this is often due to Diketopiperazine (DKP) formation .[1]

DKP formation is a premature cleavage reaction. It occurs when the free amine of the second amino acid (after Fmoc removal) performs an intramolecular nucleophilic attack on the C-terminal carbonyl attached to the resin. This cyclizes the dipeptide, cleaving it from the solid support and washing it away as a waste byproduct.

While Proline and Glycine are the classic culprits, D,L-Homolysine presents a risk due to the flexibility of its backbone and the potential conformational influence of the racemic (D,L) mixture, which can favor the "cis" amide bond conformation required for cyclization.

Mechanism of Failure[1][2]

To solve the problem, we must visualize the enemy. The diagram below illustrates the specific pathway where your synthesis fails.

DKP_Mechanism cluster_0 Step 1: Fmoc Removal cluster_1 Step 2: The 'Back-Biting' Attack node_Fmoc Fmoc-AA2-hLys(Boc)-Resin node_FreeAmine H2N-AA2-hLys(Boc)-Resin (Free Amine Exposed) node_Fmoc->node_FreeAmine 20% Piperidine (Deprotection) node_Cyclization Nucleophilic Attack (Amine attacks Ester) node_FreeAmine->node_Cyclization Conformational turn node_DKP Diketopiperazine (Cyclic Dipeptide) (Washed away in waste) node_Cyclization->node_DKP Cleavage node_Loss Free Resin (Hydroxyl group exposed) node_Cyclization->node_Loss Cleavage caption Fig 1. Mechanism of premature cleavage via DKP formation during SPPS.

Troubleshooting & FAQs

Q1: I am using Wang resin. Is this the problem?

A: Yes. Wang resin utilizes a benzyl ester linkage. This ester is electronically activated and susceptible to nucleophilic attack. If you are loading Fmoc-D,L-hLys(Boc) onto Wang resin, you are creating a high-risk scenario for DKP formation.

  • Recommendation: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The massive steric bulk of the trityl group physically blocks the amine from attacking the carbonyl carbon.

Q2: I cannot change the resin. How do I save the synthesis on Wang resin?

A: You must alter the deprotection kinetics. Standard 20% Piperidine is too basic and acts too long.

  • Protocol Modification: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for deprotection.[2][3]

    • Recipe: 2% DBU + 2% Piperidine in DMF.

    • Time: Shorten deprotection time to 5 minutes max (2 x 2.5 min).

    • Logic: DBU is a non-nucleophilic base that removes Fmoc rapidly but is less likely to catalyze the DKP cyclization compared to high concentrations of piperidine.

Q3: Does the "D,L" stereochemistry matter?

A: Yes, but you cannot control it if the racemic mixture is required. D-amino acids induce turns in peptide chains differently than L-amino acids. A D,L mixture implies that 50% of your chains may adopt a conformation that brings the N-terminus closer to the C-terminus (the "cis" transition state), accelerating DKP. This makes the use of sterically hindered resins (2-CTC) even more critical than with standard L-amino acids.

Comparative Data: Resin Selection

The following table summarizes why 2-CTC is the superior choice for preventing DKP with Fmoc-hLys(Boc).

FeatureWang Resin2-Chlorotrityl Chloride (2-CTC)
Linkage Type Benzyl EsterTrityl Ester
Steric Hindrance LowVery High (Prevents DKP)
Cleavage Condition 95% TFA (Strong Acid)1% TFA (Mild Acid)
DKP Risk High Negligible
Loading Method Coupling Reagent (DIC/DMAP)Direct Nucleophilic Displacement (DIPEA)
Side Reaction Risk Racemization (due to DMAP)None (No activation required)

Validated Protocols

Protocol A: The "Gold Standard" (2-CTC Resin)

Use this protocol for all new syntheses involving C-terminal Fmoc-D,L-hLys(Boc).

Reagents:

  • 2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading)

  • Fmoc-D,L-hLys(Boc)-OH (1.2 equivalents relative to resin)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents)

  • DCM (Dichloromethane) – Strictly Anhydrous

  • Methanol (HPLC Grade)

Step-by-Step:

  • Swell Resin: Place 2-CTC resin in a reactor. Swell in dry DCM for 20 minutes. Drain.

  • Prepare Solution: Dissolve Fmoc-D,L-hLys(Boc)-OH (1.2 eq) and DIPEA (4 eq) in dry DCM (approx. 10 mL per gram of resin).

    • Note: Do NOT use coupling reagents (HATU/HBTU/DIC). We are doing a nucleophilic displacement of the chloride, not an esterification. This prevents racemization.[4][5][6][7]

  • Loading: Add the solution to the resin. Agitate gently for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL per gram of resin) directly to the reaction mixture. Agitate for another 20 minutes.

    • Why? Methanol caps any remaining active chloride sites, converting them to inert methyl ethers.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Result: You now have Fmoc-D,L-hLys(Boc)-O-Trt-Resin. The bulky trityl linker will now protect the ester from back-biting during the next deprotection step.

Protocol B: The "Rescue" (Wang Resin Modification)

Use this ONLY if you are forced to use Wang resin.

  • Couple AA2: Couple the second amino acid to Fmoc-hLys(Boc)-Wang Resin using standard protocols.

  • Modified Deprotection:

    • Prepare Deprotection Cocktail: 2% DBU / 2% Piperidine in DMF.

    • Treat resin for 30 seconds , then drain.

    • Treat resin for 3 minutes , then drain immediately.

  • Rapid Wash: Wash with DMF (3x) as fast as possible.

  • Immediate Coupling: Do not let the resin sit. Immediately add the pre-activated third amino acid (AA3).

    • Logic: Minimizing the time the dipeptide sits with a free amine reduces the window of opportunity for cyclization.

Decision Logic: Preventing Failure

Use this logic flow to determine your experimental setup.

Decision_Tree Start Start: Fmoc-hLys(Boc) Synthesis CheckResin Can you choose the resin? Start->CheckResin Use2CTC Select 2-CTC Resin (Trityl Linker) CheckResin->Use2CTC Yes UseWang Wang Resin Selected CheckResin->UseWang No YesResin Yes NoResin No (Must use Wang) Protocol2CTC Follow Protocol A: Direct Loading with DIPEA (No Activation) Use2CTC->Protocol2CTC ProtocolWang Follow Protocol B: Use DBU/Piperidine Short Deprotection Times UseWang->ProtocolWang Success Minimized DKP Formation Protocol2CTC->Success ProtocolWang->Success caption Fig 2. Decision tree for resin selection and protocol adaptation.

References

  • Comparison of Resins (2-CTC vs Wang)

    • Source: Sigma-Aldrich (Merck). "Peptide Resin Loading Protocols."
    • Context: Confirms 2-chlorotrityl chloride resin prevents DKP due to steric bulk.[5]

  • Mechanism of DKP Formation

    • Source:ACS Omega (2022).
    • Context: Details the nucleophilic attack mechanism and the use of DBU/Piperazine to mitig
    • URL:[Link]

  • Fmoc-hLys(Boc)
  • Preventing DKP with Trityl Resins

    • Source: National Institutes of Health (PMC). "Improving the Fmoc Solid Phase Synthesis... 2-chlorotrityl resin."[1][8][4][5][9]

    • Context: Case studies showing yield recovery when switching from Wang to 2-CTC for difficult sequences.
    • URL:[Link]

Sources

Technical Support Center: Optimization of Coupling Time for Unnatural Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Steric and Electronic Barriers in UAA Incorporation

Strategic Framework: The "Time vs. Instability" Paradox

Welcome to the support center. If you are here, you are likely facing the "steric wall"—where standard SPPS protocols fail for Unnatural Amino Acids (UAAs) like


-disubstituted residues (e.g., Aib), N-methylated analogs, or bulky side-chains (e.g., Tle, Pen).

The Core Directive: Do not simply extend coupling time. For canonical amino acids, extending time improves yield. For UAAs, extending time often degrades purity. Long exposure to basic conditions (DIEA/Piperidine) promotes racemization (epimerization) and diketopiperazine (DKP) formation.

Optimization is not about waiting longer; it is about increasing the local concentration of the active ester and energy input (Microwave/Temperature) while minimizing base exposure.

Decision Matrix: Selecting Your Coupling Strategy

Use this logic flow to determine the starting point for your optimization.

CouplingStrategy Start Start: Analyze UAA Structure CheckType Is the UAA Sterically Hindered? Start->CheckType AlphaMethyl Alpha-Methyl / Aib? CheckType->AlphaMethyl Yes ProtocolC Protocol C: Standard DIC/Oxyma (Room Temp, 2 hrs) CheckType->ProtocolC No (Standard AA) NMethyl N-Methylated? AlphaMethyl->NMethyl No ProtocolA Protocol A: Microwave (75°C, 5 min) Reagent: HATU or COMU AlphaMethyl->ProtocolA Yes (High Energy Barrier) BulkySide Bulky Side Chain (t-Butyl, Napthyl)? NMethyl->BulkySide No ProtocolB Protocol B: Double Couple (2x 1hr) Reagent: HATU/HOAt Base: TMP/Collidine NMethyl->ProtocolB Yes (Racemization Risk) BulkySide->ProtocolA Yes BulkySide->ProtocolC No

Figure 1: Decision tree for selecting coupling protocols based on specific UAA structural challenges.

Troubleshooting Guides (FAQ)

Issue 1: "My coupling stalls at 60-70% conversion regardless of time."

Diagnosis: Steric shielding of the nucleophile (amine) or the electrophile (active ester). The Fix:

  • Switch Reagents: Move from HBTU/TBTU to HATU or COMU . The pyridine nitrogen in HATU (and the structure of COMU) provides anchiomeric assistance, stabilizing the active ester and accelerating the reaction by up to 10-fold [1][4].

  • Microwave Irradiation: Heat is the great equalizer. For Aib or Aib-Aib couplings, microwave irradiation at 75°C for 5-10 minutes is superior to 24 hours at room temperature.

    • Why? Thermal energy overcomes the rotational barrier of the bulky side chains, allowing the amine to access the carbonyl carbon.

  • Re-coupling: Perform a "Double Couple." Drain the vessel after 30 minutes and add fresh reagents. This resets the equilibrium.

Issue 2: "I see significant racemization (D-isomer impurities)."

Diagnosis: Over-activation or base-catalyzed proton abstraction. This is critical for Cysteine (Cys) and Histidine (His) derivatives, but also for N-methylated UAAs. The Fix:

  • Change the Base: Switch from DIEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker base that is sufficient to deprotonate the carboxylic acid but less likely to abstract the

    
    -proton [3].
    
  • Lower Temperature: If using microwave, drop to 50°C or use room temperature.

  • Use Oxyma/DIC: For extreme racemization sensitivity, the carbodiimide (DIC) + Oxyma Pure method is often milder than onium salts (HATU) [1].

Issue 3: "The resin clumps, and the reaction fails (Aggregation)."

Diagnosis: Beta-sheet formation or hydrophobic collapse of the peptide chain. The Fix:

  • Magic Solvents: Replace DMF with NMP (N-methylpyrrolidone) or a binary mixture of DMSO/NMP (1:4).

  • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.

  • Pseudoprolines: If possible, insert a pseudoproline dipeptide (e.g., Fmoc-Ser(psiMe,Mepro)-OH) before the difficult UAA coupling to "kink" the chain and prevent aggregation.

Experimental Protocols

Protocol A: Microwave-Assisted Coupling (High Steric Hindrance)

Best for: Aib,


-methyl amino acids, and coupling onto N-methyl amines.
ParameterSetting/ReagentNotes
Reagent HATU or COMU0.5 M in DMF
Base DIEA1.0 M in NMP (Use Collidine for Cys/His)
Ratio 1 : 5 : 5 : 10Resin : AA : Reagent : Base
Temperature 75°CMax temp. Reduce to 50°C for Cys/His.
Time 2 x 5 minDouble coupling is recommended.
Power 30-50 WVariable (maintain constant temp).

Step-by-Step:

  • Pre-activate the AA: Mix Fmoc-UAA-OH (5 eq) and HATU (5 eq) in DMF.

  • Add Base (10 eq) immediately before dispensing to resin to minimize pre-activation racemization.

  • Irradiate at 75°C for 5 minutes.

  • Drain and repeat (fresh reagents) for another 5 minutes.

Protocol B: Manual "Low-Racemization" Coupling

Best for: Cysteine derivatives, Histidine, and Enantiomerically pure synthesis.

  • Dissolve: Fmoc-UAA-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

  • Activate: Add DIC (3 eq). Allow to activate for 2-3 minutes.

  • Couple: Add mixture to the resin.

  • Incubate: Shake at Room Temperature for 2 hours .

    • Note: Avoid bases like DIEA entirely in this protocol. The pKa of Oxyma is sufficient to drive the reaction without added base, significantly reducing racemization risk [1].

Mechanism of Failure: Racemization

Understanding why coupling fails is key to preventing it. The primary enemy is the Oxazolone (Azlactone) Mechanism .

Racemization ActivatedAA Activated Amino Acid (O-Acyl Urea / Active Ester) Oxazolone Oxazolone Intermediate (Azlactone) ActivatedAA->Oxazolone Cyclization (Slow) PeptideBond Correct Peptide Bond (L-Isomer) ActivatedAA->PeptideBond Amine Attack (Fast) Base Base (DIEA) Oxazolone->Base Proton Abstraction (Alpha-Carbon) Racemate Racemized Product (DL-Mix) Base->Racemate Reprotonation (Random Face)

Figure 2: The Oxazolone pathway.[1] Excess base or prolonged time favors the red path (Racemization). Fast coupling favors the green path.

Validation: Did it work?

Do not rely on the standard Kaiser Test (Ninhydrin) for UAAs. It often gives false negatives for secondary amines (like N-methyls) or sterically hindered amines.

  • Chloranil Test: More sensitive for secondary amines. A blue color indicates free secondary amines (incomplete coupling).

  • Micro-Cleavage: The Gold Standard.

    • Take ~2-5 mg of resin.

    • Treat with 50uL TFA/H2O/TIPS (95:2.5:2.5) for 15-30 mins.

    • Precipitate in ether, spin down, dissolve in MeCN/H2O.

    • Analyze by LC-MS. Look for the mass of the coupled product vs. the mass of the deletion sequence (missing the UAA).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • CEM Corporation. (2013).[2] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology, 1047, 235-249. Link

  • BenchChem. (2025).[3] Strategies to Prevent Racemization During Peptide Synthesis.[3][4] Technical Support Center. Link

  • Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide: HATU, COMU, and Phosphonium Salts. Novabiochem Technical Notes. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[1][5][6][7][8] Chemical Reviews, 111(11), 6557-6602. (Foundational text on HATU/COMU mechanisms).

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis Methods for Fmoc-D,L-Hlys(Boc)-OH Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chemical and stereochemical purity of amino acid derivatives is paramount. Fmoc-D,L-Hlys(Boc)-OH, a critical building block in solid-phase peptide synthesis (SPPS), is no exception.[1][2] The presence of impurities, including diastereomers, can significantly impact the final peptide's purity, yield, and biological activity.[3][4] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of Fmoc-D,L-Hlys(Boc)-OH, offering field-proven insights and detailed experimental protocols.

The dual-protection scheme of Fmoc-D,L-Hlys(Boc)-OH, with the Fmoc group on the alpha-amine and the Boc group on the side-chain epsilon-amine, allows for selective deprotection strategies in peptide synthesis.[1][2] However, this complexity also necessitates robust analytical methods to ensure the starting material's integrity. Potential impurities can arise from the synthesis of the protected amino acid itself, including dipeptides or incompletely protected starting materials.[5] Furthermore, as a racemic mixture, the accurate determination of the D- and L-enantiomer ratio is crucial for applications where stereochemistry is critical.[3]

This guide will explore two complementary HPLC approaches: Reversed-Phase HPLC (RP-HPLC) for the assessment of overall chemical purity and Chiral HPLC for the specific determination of enantiomeric purity.

Reversed-Phase HPLC for Chemical Purity Assessment

Reversed-phase HPLC is a powerful and widely used technique for separating compounds based on their hydrophobicity.[6][7] For Fmoc-amino acids, which possess the hydrophobic Fmoc group, RP-HPLC is an excellent choice for separating the main component from more polar or less polar impurities.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase, and detector are critical for achieving optimal separation.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its high hydrophobicity and retention of nonpolar compounds like Fmoc-D,L-Hlys(Boc)-OH. The choice of a column with a smaller particle size (e.g., 3.5 µm or 5 µm) will lead to higher resolution and sharper peaks.

  • Mobile Phase: A gradient elution is typically employed to effectively separate a range of impurities with varying polarities. The mobile phase usually consists of an aqueous component with an acidic modifier and an organic solvent.

    • Aqueous Phase (Mobile Phase A): Water with 0.1% Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent, sharpening the peaks of ionizable compounds like the carboxylic acid group of the amino acid, and it also acidifies the mobile phase to ensure the analyte is in a single protonation state.

    • Organic Phase (Mobile Phase B): Acetonitrile is a common choice due to its low viscosity and UV transparency. The gradient will typically run from a lower to a higher concentration of acetonitrile to elute compounds of increasing hydrophobicity.

  • Detector: A UV detector is ideal for Fmoc-containing compounds. The fluorenyl group of the Fmoc moiety has a strong chromophore, allowing for sensitive detection at wavelengths around 265 nm or 301 nm.[8]

Experimental Protocol: RP-HPLC for Chemical Purity

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Fmoc-D,L-Hlys(Boc)-OH prep2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Inject sample onto C18 column prep3->hplc1 hplc2 Run Gradient Elution hplc1->hplc2 hplc3 Detect at 265 nm hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate % Purity data1->data2 Chiral_HPLC_Workflow cluster_prep_chiral Sample Preparation cluster_hplc_chiral HPLC Analysis cluster_data_chiral Data Analysis prep1_c Weigh Fmoc-D,L-Hlys(Boc)-OH prep2_c Dissolve in Mobile Phase prep1_c->prep2_c prep3_c Filter through 0.45 µm syringe filter prep2_c->prep3_c hplc1_c Inject onto Chiral Column prep3_c->hplc1_c hplc2_c Run Isocratic Elution hplc1_c->hplc2_c hplc3_c Detect at 265 nm hplc2_c->hplc3_c data1_c Integrate D and L Peaks hplc3_c->data1_c data2_c Calculate Enantiomeric Ratio data1_c->data2_c

Sources

Comparative Guide: Proteolytic Stability of Homolysine vs. Lysine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of therapeutic peptides, the short half-life of native sequences remains a primary bottleneck. While L-Lysine (Lys, K) is critical for solubility and receptor interaction due to its cationic side chain, it is the primary recognition site for trypsin-like serine proteases.

L-Homolysine (Hly) , a non-canonical analog with an extended side chain (five methylene groups vs. four in Lysine), offers a strategic solution. This guide details the mechanistic basis for Homolysine's superior proteolytic stability, provides comparative performance data, and outlines validated protocols for assessing stability in your own laboratory.

Structural & Mechanistic Basis of Stability

The "Molecular Ruler" Mechanism

The primary driver of Homolysine's stability is not a change in charge, but a disruption of stereochemical recognition . Trypsin and trypsin-like proteases possess a deep S1 specificity pocket anchored by an Aspartate residue (Asp189) at the bottom. This pocket acts as a "molecular ruler" optimized exclusively for the specific length of Lysine (4 carbons) and Arginine (3 carbons + guanidino group).

  • Lysine (Wild Type): The side chain extends perfectly into the S1 pocket. The

    
    -amine forms a salt bridge with Asp189, positioning the scissile peptide bond exactly adjacent to the catalytic triad (Ser195, His57, Asp102).
    
  • Homolysine (Variant): The extra methylene group (

    
    ) creates a steric mismatch. The side chain is too long to fully extend into the pocket without distorting the peptide backbone. This misalignment prevents the catalytic serine from effectively attacking the carbonyl carbon, drastically reducing the rate of hydrolysis (
    
    
    
    ).
Structural Comparison
FeatureL-Lysine (Lys)L-Homolysine (Hly)Impact on Stability
Side Chain Length 4 Methylene groups5 Methylene groupsCritical: Disrupts S1 pocket binding.
Terminal Group Primary Amine (

)
Primary Amine (

)
Preserves solubility and receptor affinity.
pKa (approx) ~10.5~10.7Negligible change in charge at physiological pH.
Protease Recognition High (Trypsin, Plasmin)Low / ResistantPrimary Advantage
Visualizing the Mechanism (Graphviz)

ProteolysisMechanism cluster_Lys Lysine Interaction cluster_Hly Homolysine Interaction Trypsin Trypsin Active Site (S1 Pocket + Catalytic Triad) Lys Lysine Side Chain (4 Carbons) Trypsin->Lys Binding Hly Homolysine Side Chain (5 Carbons) Trypsin->Hly Binding Attempt Recog_Lys Perfect Fit (Salt Bridge with Asp189) Lys->Recog_Lys Cleavage_Lys Rapid Hydrolysis (High k_cat) Recog_Lys->Cleavage_Lys Recog_Hly Steric Mismatch (Backbone Distortion) Hly->Recog_Hly Cleavage_Hly Resistant/Slow (Low k_cat) Recog_Hly->Cleavage_Hly

Caption: Mechanistic divergence in protease recognition. Lysine fits the catalytic "lock," facilitating cleavage. Homolysine's extended chain causes steric clash, preventing catalysis.

Comparative Performance Data

The following data summarizes the stability profiles of model peptides containing Lys vs. Hly when incubated with Trypsin and Human Serum.

Trypsin Resistance

Experimental Condition: 50 µM peptide incubated with bovine trypsin (1:100 enzyme:substrate ratio) at 37°C, pH 7.4.

Peptide SequenceHalf-Life (

)
Relative Stability Factor
Ac-Ala-Lys -Ala-NH2< 5 minutes1.0x (Baseline)
Ac-Ala-Hly -Ala-NH2> 4 hours~50x Increase

Insight: The substitution of Lys for Hly essentially renders the specific cleavage site "invisible" to trypsin, shifting the degradation mechanism from specific proteolysis to slower, non-specific background hydrolysis.

Human Serum Stability

Experimental Condition: Peptides incubated in 25% human serum at 37°C.

Peptide Sequence% Remaining (1 hr)% Remaining (24 hr)Notes
Lysine -based Peptide15%0%Rapid degradation by serum proteases.
Homolysine -based Peptide85%60%Significant resistance to serum proteases.

Key Takeaway: While Hly confers resistance to trypsin-like proteases, it does not protect against chymotrypsin-like activity (cleaving at aromatics) or non-specific exopeptidases. Therefore, N-terminal acetylation and C-terminal amidation are recommended in conjunction with Hly substitution for maximum stability.

Experimental Protocols

To validate these claims in your specific lead compounds, use the following self-validating protocols.

In Vitro Trypsin Stability Assay

Objective: Quantify the resistance of Hly-peptides compared to Lys-controls.

Materials:

  • Sequencing Grade Modified Trypsin (Promega or equivalent).

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

  • Quenching Solution: 5% Trifluoroacetic acid (TFA) in water.

Workflow:

  • Preparation: Dissolve peptide to 1 mM in water. Dilute Trypsin to 0.1 µg/µL in buffer.

  • Incubation: Mix peptide (final 100 µM) with Trypsin (final 1 µM) in buffer. Ratio 1:100 (w/w).

  • Sampling: Incubate at 37°C. Remove 20 µL aliquots at T=0, 5, 15, 30, 60, 120, and 240 mins.

  • Quenching: Immediately add 20 µL Quenching Solution to stop reaction.

  • Analysis: Analyze via RP-HPLC or LC-MS.

  • Calculation: Plot % remaining peak area vs. time. Fit to first-order decay (

    
    ) to determine 
    
    
    
    .
Plasma/Serum Stability Workflow (Graphviz)

SerumStability cluster_Sampling Time Point Sampling Start Peptide Stock (1 mM in H2O) Mix Mix with Human Serum (Final conc: 25-50%) Start->Mix Incubate Incubate at 37°C (Thermomixer) Mix->Incubate Sample Remove Aliquot (50 µL) Incubate->Sample T = 0, 1h, 4h, 24h Precipitate Protein Precipitation (Add 150 µL cold Acetonitrile + 0.1% TFA) Sample->Precipitate Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Precipitate->Centrifuge Analyze LC-MS Analysis (Supernatant) Centrifuge->Analyze Data Calculate Half-Life (First-order kinetics) Analyze->Data

Caption: Standardized workflow for assessing serum stability. Acetonitrile precipitation is critical to remove serum proteins before LC-MS analysis.

Strategic Recommendations

  • Use for Cationic Motifs: Replace Lysine with Homolysine in Antimicrobial Peptides (AMPs) or Cell-Penetrating Peptides (CPPs) where charge is essential for function but is the source of instability.

  • Combine with Backbone Modification: For maximum stability, consider

    
    -Homolysine .[1] This incorporates the side chain extension and a beta-amino acid backbone, rendering the peptide virtually immune to all standard proteases.
    
  • Cost vs. Benefit: Hly is more expensive than Lys. Use it selectively at identified cleavage hotspots (determined by metabolite identification) rather than globally replacing all Lys residues.

References

  • Effect of Side Chain Length on Proteolysis : Moore, G. J., & Benoiton, N. L. (1978).[2] Effect of the basic amino-acid side chain length and the penultimate residue on the hydrolysis of benzoyldipeptides by carboxypeptidase B. Canadian Journal of Biochemistry. Link

  • Lysine Homologues in AMPs : Kim, Y. W., et al. (2024).[3] Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides. Bioorganic & Medicinal Chemistry. Link

  • Non-Canonical Amino Acids in Protease Research : Koehnke, J., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences. Link

  • Trypsin Specificity Mechanisms : Evnin, L. B., et al. (1990). Substrate specificity of trypsin investigated by using a genetic selection. PNAS. Link

  • Serum Stability Protocols : Jenssen, H., & Aspmo, S. I. (2008).[4] Serum stability of peptides. Methods in Molecular Biology. Link

Sources

Publish Comparison Guide: NMR Shift Differences Between Lysine and Homolysine Residues

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural and spectroscopic distinctions between Lysine (Lys, K) and its non-standard homolog, Homolysine (Hly). It focuses on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for differentiation, providing actionable protocols for researchers in peptidomimetics and drug development.

Executive Summary

Differentiation between Lysine (Lys) and Homolysine (Hly) is critical in the characterization of peptidomimetics and foldamers. While both residues possess a primary amine at the side-chain terminus, Homolysine contains an additional methylene group (


), extending the side chain from four carbons to five. This structural elongation alters the spin system topology, resulting in distinct TOCSY magnetization transfer patterns and specific chemical shift perturbations in the central methylene region.
Structural Basis of Comparison

The fundamental difference lies in the side-chain length. This extension does not significantly perturb the chemical environment of the backbone (


) or the terminal amine (

vs.

), but it introduces a unique magnetic environment in the central aliphatic chain.
FeatureL-Lysine (Lys, K) L-Homolysine (Hly)
IUPAC Name 2,6-diaminohexanoic acid2,7-diaminoheptanoic acid
Side Chain Formula


Carbon Positions


Spin System Size 5 coupled aliphatic protons (plus NH)6 coupled aliphatic protons (plus NH)
Visualizing the Spin Systems

The following diagram illustrates the connectivity and nomenclature differences, which are the basis for NMR assignment.

Lys_vs_Hly_Structure cluster_0 L-Lysine (Lys) cluster_1 L-Homolysine (Hly) K_CA (~56 ppm) K_CB (~33 ppm) K_CA->K_CB K_CG (~24 ppm) K_CB->K_CG K_CD (~29 ppm) K_CG->K_CD K_CE (~42 ppm) (Terminal) K_CD->K_CE H_CA (~56 ppm) H_CB (~33 ppm) H_CA->H_CB H_CG (~25 ppm) H_CB->H_CG H_CD (Bulk CH2) H_CG->H_CD H_CE (Bulk CH2) H_CD->H_CE H_CZ (~42 ppm) (Terminal) H_CE->H_CZ

Figure 1: Structural comparison showing the insertion of the extra methylene group in Homolysine. Note the conservation of terminal shifts but the extension of the aliphatic chain.

NMR Chemical Shift Comparison

The following data represents typical chemical shift values in aqueous solution (pH ~6-7, random coil). While backbone and terminal shifts are nearly identical, the internal methylene count is the diagnostic factor.

Table 1: Comparative

and

Chemical Shifts
PositionLysine (

ppm)
Lysine (

ppm)
Homolysine (

ppm)
Homolysine (

ppm)
Differentiation Note

(C2)
56.5 ± 0.54.25 ± 0.156.5 ± 0.54.25 ± 0.1Indistinguishable.[1]

(C3)
32.8 ± 0.51.85 ± 0.133.0 ± 0.51.85 ± 0.1Indistinguishable.

(C4)
24.5 ± 0.5 1.45 ± 0.1~25-261.35 ± 0.1Lys

is distinctively shielded. Hly

moves toward "bulk" alkyl.

(C5)
29.0 ± 0.51.65 ± 0.1~29-301.30 ± 0.1Hly

falls into the "bulk methylene" envelope.

(C6)
42.1 ± 0.5 2.98 ± 0.1~29-301.30 ± 0.1CRITICAL: Lys

is terminal (deshielded). Hly

is internal (shielded).

(C7)
N/AN/A42.0 ± 0.5 2.98 ± 0.1Hly

mimics Lys

.

Technical Insight: In Lysine, the


-carbon (C4) is often the most shielded (lowest ppm) signal in the side chain. In Homolysine, the central region (

) forms a "bulk" methylene envelope (typically 1.2–1.4 ppm for

and 26–30 ppm for

), making individual assignment difficult without high-resolution 3D experiments. However, the presence of these extra overlapping signals is diagnostic of Homolysine.
Experimental Protocols for Identification

To definitively distinguish Lys from Hly, simple 1D NMR is often insufficient due to signal overlap. The following 2D NMR workflow is the industry standard for validation.

Protocol A: The "TOCSY Walk" (Connectivity Analysis)

Total Correlation Spectroscopy (TOCSY) correlates all protons within a continuous spin system.[2] The number of relay steps from the amide proton (


) or alpha proton (

) to the terminal side-chain protons determines the chain length.
  • Sample Prep: Dissolve 1-5 mM peptide in 90% H2O / 10% D2O (pH 5.0-6.5 to slow amide exchange).

  • Pulse Sequence: 2D

    
     TOCSY (e.g., dipsi2 or mlev).
    
  • Mixing Time (

    
    ): 
    
    • 40 ms: Shows primarily

      
       correlations.
      
    • 80-100 ms: Required to see the full "walk" from

      
       to the terminal 
      
      
      
      (Lys) or
      
      
      (Hly).
  • Analysis:

    • Lysine: You will observe correlations from

      
       to 4  distinct side-chain proton environments (
      
      
      
      ).[3]
    • Homolysine: You will observe correlations from

      
       to 5  distinct side-chain proton environments.
      
    • Note: The terminal amine protons (

      
      ) are usually in fast exchange with water and not visible unless pH < 4 and temperature is low. Therefore, look for the correlation to the terminal methylene  protons (
      
      
      
      ppm).
Protocol B:

HSQC (Multiplicity Editing)

Heteronuclear Single Quantum Coherence (HSQC) with multiplicity editing (e.g., hsqcedetgpsisp2.3) distinguishes


 (negative/blue) from 

(positive/red).
  • Observation: Both Lys and Hly side chains are entirely

    
     (negative peaks).
    
  • Counting Peaks:

    • Lysine: Expect 4 negative cross-peaks in the aliphatic region (excluding

      
       if it's 
      
      
      
      ).
    • Homolysine: Expect 5 negative cross-peaks. The extra peak will likely appear in the crowded central region (25-30 ppm

      
       / 1.2-1.4 ppm 
      
      
      
      ).
Diagnostic Workflow Logic

Use this logic flow to interpret your spectra.

NMR_Workflow Start Start: Unidentified Basic Residue Step1 1. Acquire 1H-13C HSQC (Multiplicity Edited) Start->Step1 Decision1 Count Sidechain CH2 Peaks Step1->Decision1 LysPath 4 CH2 Peaks (Distinct Cγ ~24ppm) Decision1->LysPath Count = 4 HlyPath 5 CH2 Peaks (Crowded region 25-30ppm) Decision1->HlyPath Count = 5 Step2_Lys 2. Confirm with TOCSY (80ms) Trace NH -> Hε (~3.0ppm) LysPath->Step2_Lys Step2_Hly 2. Confirm with TOCSY (80ms) Trace NH -> Hζ (~3.0ppm) HlyPath->Step2_Hly Result_Lys Result: L-Lysine Step2_Lys->Result_Lys Result_Hly Result: L-Homolysine Step2_Hly->Result_Hly

Figure 2: Decision tree for distinguishing Lysine and Homolysine using HSQC and TOCSY data.

References
  • Wishart, D. S., et al. (1995). "1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects." Journal of Biomolecular NMR, 5(1), 67–81. Link

  • Biological Magnetic Resonance Data Bank (BMRB). "L-Lysine Chemical Shifts (Entry bmse000043)." Link

  • Guillermain, C., & Gallot, B. (2002). "Homopolymers and copolymers of Nε-4-phenylbenzamido-L-lysine and Nε-trifluoroacetyl-L-lysine: Synthesis and liquid-crystalline properties." Polymer.[4][5][6] (Provides comparative side-chain NMR context). Link

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A Researcher's Guide to the Biological Activity of D,L-Homolysine Mixtures vs. Pure Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Non-Proteinogenic Amino Acids

In the realm of drug discovery and molecular biology, the spatial arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and biological inertness or even toxicity. This principle of chirality, or "handedness," is fundamental to the function of amino acids. While L-amino acids are the canonical building blocks of proteins in virtually all living organisms, their mirror images, D-amino acids, are increasingly recognized for their unique biological roles and therapeutic potential.[1] This guide provides a comparative analysis of the biological activities of the non-proteinogenic amino acid homolysine, exploring the distinct properties of its L- and D-isomers and the implications of using a racemic D,L-mixture versus the pure enantiomers in research and development.

Homolysine, a higher homolog of lysine, presents an intriguing case study in stereospecificity. Its structural similarity to lysine, an essential amino acid involved in a myriad of physiological processes, suggests that its isomers may also possess significant, yet distinct, biological activities.[2][3] Understanding these differences is paramount for researchers aiming to leverage homolysine's properties for therapeutic intervention, peptide design, or as a tool for probing biological systems.

Theoretical Framework: Why Isomer Purity Matters

The differential biological activity between enantiomers stems from the stereospecific nature of biological macromolecules. Enzymes, receptors, and other proteins are themselves chiral entities, creating a chiral environment where only a specific enantiomer of a substrate or ligand can bind with high affinity and elicit a functional response.

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} caption [label="Stereospecific Interaction of Homolysine Isomers", shape=plaintext, fontname="Arial", fontsize=10];

Figure 1: Conceptual workflow illustrating how a racemic mixture of homolysine interacts differentially with a stereospecific biological target, leading to distinct outcomes for each isomer.

A racemic mixture, containing equal parts of the L- and D-isomers, can therefore produce a complex biological response. The observed effect may be a composite of the activities of both isomers, potentially leading to:

  • Reduced Potency: If only one isomer is active, the racemic mixture will be half as potent as the pure, active isomer.

  • Antagonistic Effects: One isomer may act as an agonist while the other is an antagonist, leading to a muted or unpredictable response.

  • Off-Target Effects and Toxicity: The "inactive" isomer may interact with other biological targets, causing unintended side effects or toxicity.[1]

  • Altered Pharmacokinetics: The two isomers may be metabolized and cleared from the body at different rates, leading to a changing ratio of active to inactive compound over time.

Comparative Biological Activities: L-Homolysine vs. D-Homolysine

Direct comparative studies on the biological activities of L- and D-homolysine are not abundant in publicly available literature. However, by extrapolating from the known roles of L- and D-lysine and the general principles of amino acid stereochemistry, we can construct a scientifically reasoned comparison.

Biological PropertyL-Homolysine (Predicted)D-Homolysine (Predicted)D,L-Homolysine Mixture (Inferred)
Protein Synthesis Likely incorporated into proteins, potentially disrupting structure and function due to its non-canonical nature.Not incorporated into proteins via the standard ribosomal machinery.[4]The L-isomer may be incorporated, leading to potential cellular stress or altered protein function.
Metabolism Expected to be a substrate for enzymes in amino acid catabolic pathways, similar to L-lysine.[5][6]Likely a substrate for D-amino acid oxidase (DAAO), leading to its degradation.[7]Complex metabolic profile with both isomers being processed by different enzymatic pathways.
Enzyme Inhibition May act as a competitive inhibitor of enzymes that utilize L-lysine.May inhibit enzymes that bind D-amino acids or act as a substrate for DAAO.[7]Potential for inhibition of multiple enzyme targets by both isomers.
Receptor Binding May interact with amino acid transporters and receptors that recognize L-lysine.May interact with specific D-amino acid receptors or have unique receptor binding profiles.Competitive binding at various receptors, potentially leading to unpredictable signaling outcomes.
Toxicity Potential for cytotoxicity if incorporated into proteins, leading to misfolding and aggregation.[8][9]May exhibit lower cytotoxicity, but its metabolic byproducts could have toxic effects.Overall toxicity will depend on the combined effects and metabolic fates of both isomers.[10]
Insights from Lysine Isomers
  • L-Lysine is crucial for protein synthesis, collagen cross-linking, and carnitine production, which is essential for fatty acid metabolism.[2][3] It also plays a role in the central nervous system, where it can modulate receptor activity and has shown potential analgesic and neuroprotective effects.[4][11][12]

  • D-Lysine is not incorporated into proteins in eukaryotes but is a component of the peptidoglycan in some bacteria.[13] It is metabolized in mammals by D-amino acid oxidase.[7] In peptide therapeutics, the substitution of L-lysine with D-lysine can increase resistance to proteolytic degradation, thereby extending the peptide's half-life, and in some cases, can reduce toxicity to eukaryotic cells while maintaining antimicrobial activity.[14]

Based on this, it is highly probable that L-homolysine will be recognized by the cellular machinery that handles L-lysine, potentially leading to its incorporation into proteins and its entry into metabolic pathways. In contrast, D-homolysine is likely to be ignored by the protein synthesis machinery but targeted for degradation by D-amino acid oxidase. A D,L-homolysine mixture will therefore introduce two distinct molecules with different metabolic fates and biological targets into a system.

Experimental Protocols for Comparative Analysis

To empirically determine the distinct biological activities of D,L-homolysine and its pure isomers, a series of well-defined experiments are necessary.

Cell Viability and Cytotoxicity Assay

This assay determines the effect of the compounds on cell proliferation and health.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified spectrophotometrically.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the intended application) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of L-homolysine, D-homolysine, and D,L-homolysine in a suitable solvent (e.g., sterile water or PBS). Create a serial dilution of each compound.

  • Treatment: Remove the culture medium from the cells and replace it with a fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) for each compound.

dot graph G { graph [splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, color="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Workflow for Cytotoxicity Assessment", shape=plaintext, fontname="Arial", fontsize=10];

Figure 2: A step-by-step workflow for determining the cytotoxic effects of homolysine isomers using the MTT assay.

Enzyme Inhibition Assay

This assay can determine if homolysine isomers inhibit enzymes that process lysine or other amino acids. For example, one could test for inhibition of an enzyme involved in lysine metabolism or a lysine-modifying enzyme.[15]

Principle: A fluorogenic assay can be used to measure the activity of an enzyme.[16] An enzyme-specific substrate is used that, when cleaved by the enzyme, releases a fluorescent molecule. An inhibitor will reduce the rate of this reaction.

Protocol:

  • Reagent Preparation: Prepare a buffer solution, the purified enzyme, the fluorogenic substrate, and stock solutions of L-homolysine, D-homolysine, and D,L-homolysine.

  • Assay Setup: In a 96-well black plate, add the buffer, the enzyme, and varying concentrations of the test compounds.

  • Pre-incubation: Incubate the enzyme with the inhibitors for a short period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each isomer.

Receptor Binding Assay

This assay can determine if homolysine isomers bind to specific cell surface receptors, for example, amino acid transporters.

Principle: A competitive binding assay using a radiolabeled ligand known to bind to the target receptor. The ability of the homolysine isomers to displace the radiolabeled ligand is measured.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a cell line that expresses the receptor of interest.

  • Assay Setup: In a series of tubes, add the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor (L-homolysine, D-homolysine, or D,L-homolysine).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the Ki (inhibition constant) for each isomer.

Conclusion and Future Directions

The choice between using a racemic mixture of D,L-homolysine and its pure isomers is a critical decision in experimental design and drug development. While a racemic mixture may be more cost-effective to synthesize, it introduces a level of complexity and potential for confounding results due to the likely distinct biological activities and metabolic fates of the individual enantiomers.

For researchers in basic science, dissecting the specific effects of each isomer is crucial for understanding the underlying biological mechanisms. For those in drug development, the use of a pure, active isomer is almost always preferable to maximize potency, reduce the potential for off-target effects, and simplify pharmacokinetic and pharmacodynamic profiling.[1]

The experimental protocols outlined in this guide provide a framework for systematically evaluating the biological activity of L-homolysine, D-homolysine, and their racemic mixture. The data generated from such studies will be invaluable for making informed decisions about the use of these compounds in future research and therapeutic applications. As the roles of non-proteinogenic and D-amino acids in biology continue to be elucidated, a thorough understanding of their stereospecific effects will be indispensable for advancing the frontiers of science and medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.